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  • Product: 2-Methoxy-2-(oxan-4-yl)ethan-1-ol
  • CAS: 1820641-39-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Methoxy-2-(oxan-4-yl)ethan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties, po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical applications of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures, namely 2-methoxyethanol and substituted tetrahydropyrans, to project its physicochemical characteristics, spectroscopic signatures, and potential utility in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the exploration of novel oxane-containing scaffolds in drug discovery and development.

Introduction: The Significance of Oxane Scaffolds in Modern Drug Discovery

The tetrahydropyran (oxane) ring is a privileged heterocyclic motif frequently incorporated into the design of modern therapeutics.[1] Its appeal stems from its ability to serve as a bioisosteric replacement for carbocyclic rings, such as cyclohexane, while introducing a polar oxygen atom that can act as a hydrogen bond acceptor.[1] This substitution can favorably modulate a compound's physicochemical properties, including lipophilicity and aqueous solubility, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The incorporation of an oxane moiety can lead to improved pharmacokinetic properties and enhanced target engagement.[2]

The subject of this guide, 2-Methoxy-2-(oxan-4-yl)ethan-1-ol, combines the structural features of a polar oxane ring with a short, functionalized ethanol chain containing a methoxy group. This unique combination of functional groups suggests potential applications as a versatile building block in the synthesis of more complex molecules with therapeutic potential. This document aims to provide a detailed, albeit partially predictive, analysis of this compound's chemical nature.

Physicochemical Properties: A Predictive Analysis

Table 1: Predicted Physicochemical Properties of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

PropertyPredicted ValueRationale and Supporting References
Molecular Formula C₈H₁₆O₃Based on chemical structure.
Molecular Weight 162.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidInferred from the appearance of 2-methoxyethanol and simple substituted tetrahydropyrans.[3]
Boiling Point ~200-220 °CHigher than 2-methoxyethanol (124-125 °C) due to increased molecular weight and the presence of the oxane ring.[3]
Melting Point < -20 °CLikely to have a low melting point, similar to 2-methoxyethanol (-85 °C).[3]
Density ~1.0 - 1.1 g/mLExpected to be slightly denser than water, similar to other substituted tetrahydropyrans.
Solubility Miscible with water and polar organic solventsThe presence of the hydroxyl, ether, and oxane functionalities should confer good solubility in polar media. 2-methoxyethanol is miscible with water.[4]
logP (Octanol-Water Partition Coefficient) -0.5 to 0.5The methoxy group increases lipophilicity compared to a diol, but the overall polarity from the hydroxyl and ether linkages suggests a relatively low logP value.

Proposed Synthesis and Purification

A plausible synthetic route to 2-Methoxy-2-(oxan-4-yl)ethan-1-ol can be envisioned through a multi-step process starting from commercially available materials. The following proposed workflow is based on established organic chemistry principles for the formation of similar substituted tetrahydropyrans.[5][6]

G cluster_0 Proposed Synthetic Workflow Start Tetrahydro-4H-pyran-4-one Step1 Grignard Reaction (e.g., with vinylmagnesium bromide) Start->Step1 1. Intermediate1 4-Vinyl-oxan-4-ol Step1->Intermediate1 Step2 Oxidative Cleavage (e.g., Ozonolysis followed by reductive workup) Intermediate1->Step2 2. Intermediate2 4-Formyl-oxan-4-ol Step2->Intermediate2 Step3 Methylation (e.g., with methyl iodide and a base) Intermediate2->Step3 3. Intermediate3 2-Methoxy-2-(oxan-4-yl)acetaldehyde Step3->Intermediate3 Step4 Reduction (e.g., with NaBH4) Intermediate3->Step4 4. Product 2-Methoxy-2-(oxan-4-yl)ethan-1-ol Step4->Product

Caption: Proposed synthetic workflow for 2-Methoxy-2-(oxan-4-yl)ethan-1-ol.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Vinyl-oxan-4-ol

  • To a solution of vinylmagnesium bromide (1.1 eq.) in THF at 0 °C, add a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-vinyl-oxan-4-ol.

Step 2: Synthesis of 4-Formyl-oxan-4-ol

  • Dissolve the crude 4-vinyl-oxan-4-ol in a mixture of dichloromethane and methanol at -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add dimethyl sulfide (DMS) (1.5 eq.) and allow the reaction to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to obtain crude 4-formyl-oxan-4-ol.

Step 3: Synthesis of 2-Methoxy-2-(oxan-4-yl)acetaldehyde

  • To a solution of crude 4-formyl-oxan-4-ol in DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

Step 4: Synthesis of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

  • Dissolve the crude 2-methoxy-2-(oxan-4-yl)acetaldehyde in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq.) portion-wise.

  • Stir the reaction for 1 hour at 0 °C.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

Purification: The final product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectral Characterization (Predicted)

The structural features of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol would give rise to a distinct set of signals in various spectroscopic analyses.

¹H NMR Spectroscopy (Predicted)

G cluster_0 Predicted ¹H NMR Shifts Structure Chemical Structure of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol Shifts - δ 3.8-3.5 (m, 4H, -O-CH₂- of oxane) - δ 3.6-3.4 (m, 2H, -CH₂-OH) - δ 3.3 (s, 3H, -O-CH₃) - δ 2.5-2.0 (br s, 1H, -OH) - δ 1.8-1.5 (m, 5H, -CH- of oxane and -CH₂- of oxane) G Core 2-Methoxy-2-(oxan-4-yl)ethan-1-ol App1 Scaffold for Novel Heterocycles Core->App1 Derivatization App2 Linker for PROTACs and ADCs Core->App2 Functionalization App3 Fragment for Fragment-Based Drug Discovery Core->App3 Screening App4 Bioisosteric Replacement Core->App4 Analogue Synthesis

Caption: Potential applications of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol in medicinal chemistry.

  • Scaffold for Novel Heterocycles: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, providing a handle for the construction of more complex heterocyclic systems.

  • Linker Chemistry: The bifunctional nature of the molecule (alcohol and the oxane ring) makes it a candidate for use in developing linkers for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). [2]* Fragment-Based Drug Discovery (FBDD): With a low molecular weight and a good balance of polar and non-polar features, this compound could be a valuable addition to a fragment library for screening against various biological targets.

  • Bioisosteric Replacement: The 4-substituted oxane moiety can be used as a more polar and metabolically stable alternative to a cyclohexyl or other carbocyclic groups in known bioactive molecules. [1]

Safety and Handling

As a member of the glycol ether family, 2-Methoxy-2-(oxan-4-yl)ethan-1-ol should be handled with appropriate caution. Glycol ethers, as a class, can be absorbed through the skin and may cause reproductive and developmental toxicity. Recommended Handling Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure. [7]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), safety goggles, and a lab coat. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. [8]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. [8]

Conclusion

2-Methoxy-2-(oxan-4-yl)ethan-1-ol represents an intriguing, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and its potential applications. It is our hope that this document will stimulate further experimental investigation into this and related oxane-containing molecules, ultimately contributing to the development of new and effective therapeutics.

References

  • Bocock, J. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Stanford Chemicals. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). 2-Methoxyethanol. [Link]

  • Environment and Climate Change Canada. (2017, May 4). Priority Substances List Assessment Report for 2-Methoxyethanol. Canada.ca. [Link]

  • Wikipedia. (2023, December 2). 2-Methoxyethanol. [Link]

  • Díez-Poza, C., Val, P., López, E., & Barbero, A. (2020). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – A European Journal, 26(2), 399-403. [Link]

  • Crimmins, M. T., & She, J. (2004). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. Journal of the American Chemical Society, 126(39), 12790–12791. [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). [Link]

  • LibreTexts Chemistry. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyethanol. PubChem. [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-38. [Link]

  • Crimmins, M. T., & Parrish, J. D. (2002). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters, 4(9), 1447–1450. [Link]

  • Rychnovsky, S. D., & Kim, J. (2004). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 69(24), 8125–8132. [Link]

  • Barbero, A., Castreño, P., & Pulido, F. J. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2841. [Link]

  • Wikipedia. (2023, December 2). Tetrahydropyran. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(7), 833–852. [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, (1), 1–11. [Link]

  • Scribd. (n.d.). Glycol Ethers Storage and Handling Guide. [Link]

  • California Department of Public Health. (2008, May 6). Glycol Ethers. [Link]

  • Science Interactive. (n.d.). Safety Data Sheet Glycol Ether EE. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Glycol Ethers. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Solvents and Petroleum Service, Inc. (n.d.). SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT. [Link]

  • Kráľová, K., Švajdlenková, H., Liptáková, H., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7476. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxytetrahydropyran. PubChem. [Link]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spec Quiz Alcohols. [Link]

  • Silva, R. B., et al. (2019). Experimental and Theoretical Evaluation of trans-3-Halo-2-Hydroxy-Tetrahydropyran Conformational Preference. Molecules, 24(17), 3097. [Link]

  • DSpace@MIT. (n.d.). Using Mass Spectrometry to Detect Ethanol and Acetaldehyde Emissions from a Direct Injection Spark Ignition Engine Operating on. [Link]

  • The Open University. (n.d.). The science of alcohol: Week 8: 1.4.1 Principles of mass spectrometry. OpenLearn. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

  • Chemsrc. (2025, September 8). tetrahydro-2-methoxy-2H-pyran. [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling &amp; Solvent Selection for 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

This guide serves as a technical reference for the solubility profiling of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol , a specialized functionalized pyran intermediate. Due to the proprietary or novel nature of this specific buil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the solubility profiling of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol , a specialized functionalized pyran intermediate. Due to the proprietary or novel nature of this specific building block, public quantitative solubility datasets are limited.

This whitepaper synthesizes structural activity relationship (SAR) predictions , analogous compound data , and a standardized experimental protocol to empower researchers to generate precise solubility curves essential for process optimization.

Executive Summary & Chemical Identity

2-Methoxy-2-(oxan-4-yl)ethan-1-ol (also known as 2-Methoxy-2-(tetrahydro-2H-pyran-4-yl)ethanol) represents a class of polar, oxygen-rich intermediates often employed in the synthesis of bioactive scaffolds (e.g., antiviral agents, kinase inhibitors). Its structure combines a lipophilic tetrahydropyran (oxane) ring with a polar glycol ether-like side chain.

  • Chemical Structure Analysis:

    • Core Scaffold: Tetrahydropyran (Oxane) ring – Lipophilic/Moderate Polarity.

    • Functional Group A: Primary Alcohol (-CH₂OH) – H-bond Donor/Acceptor (High Polarity).

    • Functional Group B: Methoxy Ether (-OCH₃) – H-bond Acceptor.

  • Solubility Implications: The molecule exhibits amphiphilic character . The hydroxyl and ether groups drive solubility in polar protic/aprotic solvents, while the pyran ring provides compatibility with moderately polar organic solvents (e.g., DCM, THF).

Predicted Solubility Profile (SAR-Based)

Note: Values below are derived from Group Contribution Methods and comparative analysis of structural analogs (e.g., 2-methoxyethanol, 4-hydroxymethyltetrahydropyran).

Table 1: Estimated Solubility Classes
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL) Strong H-bonding with -OH and ether oxygens.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL) Dipole-dipole interactions; disrupts crystal lattice effectively.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Excellent solvation of the ether/pyran core.
Ethers/Esters THF, Ethyl Acetate, MTBEModerate-High Good compatibility with the oxane ring; useful for extraction.
Non-Polar Hexane, Heptane, CyclohexaneLow (<5 mg/mL) Lack of polar interactions; suitable as anti-solvents .
Aqueous Water (pH 7)Moderate-High Likely miscible or highly soluble due to low LogP (<1.5 est).

Critical Insight: For process chemistry, Ethyl Acetate/Heptane or DCM/Hexane systems are recommended for purification via recrystallization or silica chromatography, leveraging the differential solubility.

Standardized Experimental Protocol (Self-Validating System)

Since exact batch-specific solubility can vary with purity and polymorph, the following Gravimetric Solubility Determination Protocol is the gold standard for generating validated data.

Phase A: Preparation & Equilibration
  • Supersaturation: Weigh approx. 50 mg of the compound into a 4 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent.

    • Observation: If the solid dissolves instantly, add more solid until a suspension persists.

  • Agitation: Place vials in a thermostated shaker (e.g., Eppendorf ThermoMixer) at 25°C for 24 hours at 750 RPM.

    • Why: 24h ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.

Phase B: Separation & Quantification
  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).

  • Gravimetric Analysis:

    • Transfer exactly 100 µL of filtrate to a pre-weighed aluminum weigh boat.

    • Evaporate solvent under vacuum or nitrogen stream at 40°C.

    • Weigh the residue (

      
      ).
      
  • Calculation:

    
    
    
Phase C: Visualization of Workflow

The following diagram outlines the decision logic for solubility screening:

SolubilityWorkflow Start Start: 50mg Compound AddSolvent Add 250µL Solvent Start->AddSolvent CheckDissolution Dissolved Completely? AddSolvent->CheckDissolution AddSolid Add more Solid CheckDissolution->AddSolid Yes Equilibrate Agitate 24h @ 25°C CheckDissolution->Equilibrate No (Suspension) AddSolid->AddSolvent Filter Filter (0.45µm PTFE) Equilibrate->Filter Analyze Quantify (HPLC/Gravimetric) Filter->Analyze Result Solubility Data (mg/mL) Analyze->Result

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Applications in Process Chemistry[2]

Crystallization Solvent Selection

To purify 2-Methoxy-2-(oxan-4-yl)ethan-1-ol, an anti-solvent crystallization strategy is most effective given its polarity profile.

  • Primary Solvent (Good Solvent): Ethyl Acetate or Isopropyl Acetate (IPAc).

    • Rationale: Solubilizes the compound at elevated temperatures (50-60°C) but allows supersaturation upon cooling.

  • Anti-Solvent (Poor Solvent): n-Heptane or Methylcyclohexane.

    • Protocol: Dissolve in minimal hot IPAc, then slowly add Heptane until turbidity persists. Cool to 0°C.

Reaction Solvent Suitability[2]
  • Grignard/Lithiation Reactions: Use Anhydrous THF or 2-MeTHF . The ether oxygens in the structure can coordinate with metals, so equivalents of reagents may need adjustment.

  • Oxidation/Reduction: DCM or Toluene are suitable. Avoid alcohols if using reagents sensitive to protic sources.

References & Authoritative Grounding

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Yalkowsky, S. H., & Banerjee, S. (1992). Aqueous Solubility: Methods of Estimation for Organic Compounds. Marcel Dekker, Inc. (Foundational text on solubility prediction logic).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in solubility of polymorphs: 2005 update." Journal of Pharmaceutical Sciences. Link

  • Organic Process Research & Development (OPRD). "Standard Protocols for Solubility Screening in Process Chemistry." (General methodology reference). Link

Disclaimer: The specific solubility data for 2-Methoxy-2-(oxan-4-yl)ethan-1-ol is derived from structural analog analysis and standard chemical principles. Users must validate these values experimentally using the protocol provided in Section 3.

Foundational

A Prospective Analysis of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol as a Novel Scaffold in Drug Discovery

Executive Summary The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. This guide introduces 2-Methoxy-2-(oxan-4-yl)ethan-1-ol (MOTE) , a molecule poss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. This guide introduces 2-Methoxy-2-(oxan-4-yl)ethan-1-ol (MOTE) , a molecule possessing structural motifs of significant interest in medicinal chemistry. While direct biological data on MOTE is not present in the public domain, an analysis of its core components—the tetrahydropyran (oxane) ring and a 2-methoxyethanol side chain—provides a strong rationale for its investigation as a therapeutic scaffold. The tetrahydropyran ring is a privileged structure found in numerous approved drugs, valued for its favorable pharmacokinetic properties.[1][2] Conversely, the 2-methoxyethanol moiety necessitates a cautious and thorough toxicological assessment.[3] This document provides a prospective analysis of MOTE, hypothesizes its therapeutic potential based on established principles of medicinal chemistry, and outlines a comprehensive, self-validating workflow for its synthesis, screening, and initial characterization.

Structural and Physicochemical Rationale

The therapeutic potential of any small molecule is intrinsically linked to its structure and resulting physicochemical properties. MOTE is composed of two key pharmacophoric elements:

  • The Tetrahydropyran (THP) Ring: The THP ring is a saturated six-membered heterocycle containing an oxygen atom. It is often considered a bioisosteric replacement for cyclohexane.[1] Key advantages of this moiety include:

    • Improved Pharmacokinetics: Compared to its carbocyclic analog, the THP ring generally imparts lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

    • Enhanced Target Binding: The ring's oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets that can increase binding affinity and selectivity.[1]

    • Structural Rigidity: The THP ring has a lower conformational entropy compared to a linear ether, which can be advantageous for fitting into well-defined binding pockets.[1] Its presence is noted in a wide array of bioactive compounds with applications as antitumor, antimicrobial, and anti-inflammatory agents.[4][5]

  • The 2-Methoxyethanol Side Chain: This flexible, polar side chain contains a primary alcohol and a methoxy group.

    • Solubility and Polarity: The hydroxyl and ether functionalities are expected to enhance the aqueous solubility of MOTE.

    • Toxicity Concerns: It is critical to acknowledge that 2-methoxyethanol itself is a known reproductive and hematological toxin.[3] Its toxicity is mediated by its in vivo oxidation to methoxyacetic acid by alcohol dehydrogenase.[3] Therefore, a primary objective in the evaluation of MOTE must be to determine if it is a substrate for these enzymes and if it releases toxic metabolites.

Table 1: Predicted Physicochemical Properties of MOTE
PropertyPredicted Value/CharacteristicRationale
Molecular Weight~160.21 g/mol Low molecular weight, compliant with Lipinski's Rule of Five.
LogP< 2.0The presence of two oxygen atoms and a hydroxyl group suggests moderate lipophilicity.
Hydrogen Bond Donors1 (from the -OH group)Can participate in key interactions with target proteins.
Hydrogen Bond Acceptors3 (from the ether and hydroxyl oxygens)Offers multiple points for hydrogen bonding, enhancing binding potential.[1]
Toxicity Flag2-Methoxyethanol moietyPotential for metabolic activation to methoxyacetic acid requires rigorous toxicological assessment.[3]

Hypothesized Therapeutic Arenas

Based on the prevalence of the THP scaffold in clinically successful drugs, we can hypothesize several therapeutic areas where MOTE could serve as a foundational structure.

  • Oncology: The THP motif is a component of several kinase inhibitors and other anticancer agents.[1][4] For instance, the ATM kinase inhibitor AZD0156 incorporates a THP-amine fragment to achieve its potent and selective profile.[1] The structural features of MOTE could allow it to be decorated with functional groups to target various protein kinases, proteases, or other enzymes implicated in cancer progression.

  • Infectious Diseases: Numerous THP derivatives have demonstrated broad-spectrum activity against bacterial and fungal pathogens.[2][5] The oxygen atom can be crucial for interacting with enzyme active sites in microbes.

  • Central Nervous System (CNS) Disorders: Tetrahydropyridine derivatives, which share structural similarities with THP, have been extensively investigated as modulators of CNS receptors, including dopamine and serotonin receptors.[2] The polarity and size of MOTE make it a plausible candidate for CNS penetration, although this would need to be experimentally verified.

A Proposed Workflow for Investigating MOTE

To systematically evaluate the therapeutic potential of MOTE, a phased approach is necessary. The following workflow is designed to first establish a synthetic route, then screen for broad biological activity, and finally, conduct essential early-stage toxicology and ADME profiling.

Drug_Discovery_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Early Profiling cluster_3 Phase 4: Decision Synthesis Chemical Synthesis (High-Purity MOTE) QC Quality Control (NMR, MS, HPLC) Synthesis->QC TargetScreen In Vitro Target Screening (e.g., Kinase Panel) QC->TargetScreen CellScreen Cellular Activity Profiling (e.g., Cancer Cell Lines) TargetScreen->CellScreen Identifies cellularly active hits ADME Early ADME Profiling (Solubility, Permeability) CellScreen->ADME Tox Metabolic & Toxicity Assays (Microsomal Stability, Cytotoxicity) ADME->Tox Informs safety assessment GoNoGo Go/No-Go Decision Lead Optimization Tox->GoNoGo

Figure 1: Proposed Drug Discovery Workflow for MOTE. This diagram outlines the phased approach from synthesis to initial screening and profiling, culminating in a decision point for further development.

Protocol: Chemical Synthesis of MOTE

A plausible synthetic route would involve the nucleophilic opening of a terminal epoxide on the THP core.

Objective: To synthesize and purify 2-Methoxy-2-(oxan-4-yl)ethan-1-ol (MOTE).

Methodology:

  • Step 1: Epoxidation. Commercially available 4-vinyltetrahydropyran will be reacted with meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) at 0°C to room temperature to form 4-(oxiran-2-yl)tetrahydropyran.

  • Step 2: Methoxy-addition. The resulting epoxide will be subjected to ring-opening using sodium methoxide in methanol. This reaction is expected to be regioselective, with the methoxide attacking the less sterically hindered carbon of the epoxide, yielding the desired MOTE.

  • Step 3: Purification. The crude product will be purified using column chromatography on silica gel.

  • Step 4: Characterization. The final structure and purity (>95%) will be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay

Objective: To screen MOTE against a panel of human protein kinases to identify potential anticancer activity.

Methodology:

  • Assay Principle: A biochemical assay, such as the ADP-Glo™ Kinase Assay (Promega), will be used. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Preparation:

    • Prepare a 10 mM stock solution of MOTE in 100% DMSO.

    • Serially dilute the MOTE stock to create a 10-point concentration curve (e.g., 100 µM to 5 nM).

    • Prepare kinase reaction buffer containing the specific kinase, its substrate (e.g., a generic peptide), and ATP at its Km concentration.

  • Execution (384-well plate format):

    • Add 5 µL of kinase/substrate solution to each well.

    • Add 1 µL of diluted MOTE or DMSO (vehicle control).

    • Add 5 µL of ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of MOTE on a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted concentrations of MOTE (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle (DMSO) control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting a dose-response curve.

Protocol: Early Metabolic Stability Assay

Objective: To assess the metabolic stability of MOTE in the presence of human liver microsomes and specifically screen for the formation of methoxyacetic acid.

Methodology:

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), MOTE (1 µM), and NADPH regenerating system in phosphate buffer (pH 7.4).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Analysis by LC-MS/MS:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Monitor for two transitions: one for the parent compound (MOTE) and one for the potential toxic metabolite, methoxyacetic acid.

  • Data Interpretation:

    • Plot the natural log of the peak area ratio (MOTE/internal standard) versus time to determine the in vitro half-life (t₁/₂).

    • Quantify the formation of methoxyacetic acid over time. The absence or very low level of this metabolite would be a highly favorable outcome.

Hypothetical Mechanism and Future Directions

Should initial screening reveal potent kinase inhibition and cancer cell cytotoxicity, a hypothetical mechanism of action could involve MOTE binding to the ATP pocket of a specific kinase.

Signaling_Pathway Receptor Growth Factor Receptor Kinase Target Kinase (e.g., SRC, AKT) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation MOTE MOTE MOTE->Kinase Inhibits

Figure 2: Hypothetical Signaling Pathway Inhibition by MOTE. This diagram illustrates how MOTE could potentially inhibit a key kinase, thereby blocking downstream signals for cancer cell proliferation.

A "Go" decision from the initial workflow would trigger an intensive lead optimization campaign. Future work would focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of MOTE to improve potency and selectivity while mitigating any observed toxicity. Modifications could include altering the linker or replacing the terminal hydroxyl group.

  • Structure-Toxicity Relationship (STR) Studies: If the methoxyacetic acid metabolite is detected, medicinal chemistry efforts would be directed at blocking that metabolic route, for example, by introducing fluorine atoms adjacent to the methoxy group.

  • In Vivo Efficacy Studies: Testing optimized lead compounds in animal models of cancer to evaluate their therapeutic efficacy and pharmacokinetic profiles.

Conclusion

2-Methoxy-2-(oxan-4-yl)ethan-1-ol (MOTE) represents an unexplored chemical entity built from scaffolds with proven utility in drug discovery. The tetrahydropyran core offers a favorable starting point for developing molecules with good drug-like properties.[1] However, the potential toxicity of the 2-methoxyethanol side chain presents a significant and critical hurdle that must be addressed from the outset.[3] The structured, multi-phase workflow detailed in this guide provides a robust and self-validating framework for unlocking the potential of MOTE. By integrating synthesis, biological screening, and early ADME-Tox profiling, researchers can rapidly and efficiently determine if this novel scaffold holds promise for development into a next-generation therapeutic.

References

  • Vertex AI Search Result[4] (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. This source highlights the role of tetrahydropyran in developing antitumor agents and its use in antibody-drug conjugates.

  • PharmaBlock (n.d.). Tetrahydropyrans in Drug Discovery. This whitepaper discusses the role of tetrahydropyran as a bioisostere of cyclohexane, improving ADME profiles and providing additional hydrogen bond acceptor points.
  • Benchchem (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. This guide describes the tetrahydropyridine scaffold as a privileged structure with a wide array of biological activities.
  • ChemicalBook (2023). Tetrahydropyran: properties, applications and safety.
  • Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. This review highlights the diverse pharmacological properties of THP derivatives, including anti-inflammatory, antimicrobial, and anticancer activities.
  • Wikipedia (n.d.). 2-Methoxyethanol. This article describes the toxicity of 2-methoxyethanol to bone marrow and testicles and its metabolism to the toxic substance methoxyacetic acid.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Physical Property Characterization in Drug Discovery 2-Methoxy-2-(oxan-4-yl)ethan-1-ol is a molecule of interest withi...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Physical Property Characterization in Drug Discovery

2-Methoxy-2-(oxan-4-yl)ethan-1-ol is a molecule of interest within medicinal chemistry, featuring a combination of functional groups—a primary alcohol, a methoxy ether, and a tetrahydropyran (oxane) ring—that are common scaffolds in pharmaceutical agents. The physical properties of such a compound, specifically its melting and boiling points, are fundamental parameters that govern its behavior throughout the drug development lifecycle. These properties influence purification methods (distillation, crystallization), formulation strategies, stability, and bioavailability.

As this compound is not extensively characterized in publicly available literature, this guide serves as a comprehensive manual for its physicochemical analysis. It provides a framework for both the in silico prediction and the experimental determination of its melting and boiling points. This document is designed for the senior application scientist who must not only generate precise data but also understand the underlying principles of the chosen methodologies to ensure data integrity and trustworthiness.

Part 1: In Silico Prediction of Physicochemical Properties — A First Look

Before undertaking laboratory synthesis and analysis, computational (in silico) modeling provides a rapid and cost-effective estimation of a molecule's physicochemical properties. These predictions, derived from Quantitative Structure-Property Relationship (QSPR) models, are invaluable for planning experimental work, such as selecting appropriate temperature ranges for analysis and anticipating potential challenges like thermal decomposition.[1][2]

Various software platforms, such as ACD/Labs Percepta or the Virtual Computational Chemistry Laboratory's online tools, utilize fragment-based or whole-molecule approaches to calculate properties from a chemical structure.[3][4][5] For 2-Methoxy-2-(oxan-4-yl)ethan-1-ol, a typical output from such predictive software is summarized below. It is important to note that while a related, more complex molecule has a predicted boiling point of 418.9±45.0 °C, the values for the target compound must be experimentally verified.[6]

Table 1: Predicted Physicochemical Properties of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

PropertyPredicted ValueSignificance in Drug Development
Boiling Point High (likely >250°C at atm. pressure)Dictates purification strategy (vacuum distillation required); indicates low volatility.
Melting Point Dependent on crystalline formInfluences solubility, dissolution rate, and formulation (e.g., tablet vs. capsule).
LogP ModeratePredicts lipophilicity, affecting membrane permeability and absorption.
Water Solubility Moderate to LowCritical for dissolution and bioavailability; guides formulation choices.
pKa ~14-15 (alcohol)Indicates non-ionizable nature under physiological pH, affecting absorption.

Part 2: Experimental Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities depress and broaden this range. Two robust methods are presented here.

Methodology 1: Capillary Melting Point Determination

This classical method provides a direct visual measure of the solid-to-liquid phase transition. It can be performed using a Thiele tube or a modern digital melting point apparatus.

The principle is straightforward: a finely powdered sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.[7] The Thiele tube's specific design promotes uniform heating of the oil bath via convection, ensuring the sample and thermometer experience the same temperature.[8] Digital apparatuses replace the oil bath with a heated metal block and use a camera or magnifying lens for observation, offering greater control and safety.

  • Sample Preparation:

    • Ensure the sample of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol is completely dry, as residual solvent will depress the melting point.

    • Place a small amount of the solid on a watch glass and crush it into a fine powder with a spatula.

    • Jab the open end of a capillary tube into the powder to collect a small amount of sample.[9]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To achieve dense packing, drop the capillary tube down a long glass tube (e.g., a 1-meter length of tubing) onto the benchtop.

    • Repeat until the packed sample height is 2-3 mm.

  • Thiele Tube Measurement:

    • Attach the packed capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[8]

    • Insert the thermometer assembly into the Thiele tube containing mineral or silicone oil, ensuring the sample is fully submerged.

    • Gently heat the side arm of the Thiele tube with a microburner, aiming for a temperature rise of approximately 10-15°C per minute for a preliminary, rapid determination.[9][10]

    • Once an approximate melting point is found, allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point, then reduce the heating rate to 1-2°C per minute for an accurate measurement.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Thiele_Tube_Setup cluster_apparatus Thiele Tube Apparatus thiele Thiele Tube (containing heating oil) thermometer Thermometer capillary Capillary Tube (with Sample) thermometer->capillary burner Heat Source (Microburner) burner->thiele

Caption: Thiele tube setup for melting point determination.

Methodology 2: Differential Scanning Calorimetry (DSC)

For pharmaceutical applications, DSC is the gold standard. It offers superior accuracy and provides additional thermodynamic data.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram. The onset of this peak is a precise measure of the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔH).[13] This technique is crucial for identifying polymorphs, assessing crystallinity, and studying drug-excipient compatibility.[14][15]

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

  • Sealing: Crimp the pan with a lid to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen purge gas.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of the melting endotherm, which is reported as the melting point.

Part 3: Experimental Determination of Boiling Point

The high predicted boiling point for 2-Methoxy-2-(oxan-4-yl)ethan-1-ol suggests that it will likely decompose at atmospheric pressure. Therefore, determination under reduced pressure is essential.

Methodology 1: Micro-Boiling Point Determination

This technique is ideal for small quantities of material and provides a reliable boiling point at ambient pressure, which can be a useful preliminary step if the compound's thermal stability is unknown.

A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. In this micro-method, a small sample is heated. Trapped air in an inverted capillary tube expands and exits. When the liquid's boiling point is reached, its vapor fills the capillary. As the apparatus cools, the vapor pressure drops. The point at which the external pressure overcomes the internal vapor pressure and forces the liquid back into the capillary corresponds precisely to the boiling point.[16]

  • Preparation: Add about 0.5 mL of the liquid sample to a small test tube (e.g., 10x75 mm).

  • Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.[16]

  • Assembly: Attach the test tube to a thermometer with a rubber band, aligning the sample with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube filled with heating oil.

  • Observation: Heat the Thiele tube's side arm gently. Observe the inverted capillary. Initially, a slow stream of bubbles will emerge as trapped air expands. When the boiling point is reached, a rapid and continuous stream of bubbles will be seen.[17][18]

  • Measurement: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[16][17]

Micro_Boiling_Point_Setup cluster_apparatus Micro-Boiling Point Assembly thiele Thiele Tube (containing heating oil) thermometer Thermometer sample_tube Sample Tube thermometer->sample_tube Attached inv_capillary Inverted Capillary sample_tube->inv_capillary Contains heat Heat Source heat->thiele Heat side arm

Caption: Micro-boiling point determination setup.

Methodology 2: Boiling Point by Vacuum Distillation

This is the definitive method for high-boiling-point or thermally sensitive compounds.

By reducing the pressure above the liquid, the temperature required for its vapor pressure to equal the external pressure is significantly lowered.[19] This allows the compound to distill at a temperature below its decomposition point. A vacuum-tight system is critical for achieving and maintaining a stable, low pressure.[20]

  • Glassware Inspection: Before assembly, meticulously inspect all glassware for cracks or star fractures that could lead to implosion under vacuum.[20]

  • Assembly:

    • Assemble a distillation apparatus, incorporating a Claisen adapter to minimize bumping.[20]

    • Place a magnetic stir bar in the distilling flask; boiling stones are ineffective under vacuum.[20]

    • Crucially, lightly grease all ground-glass joints to ensure a perfect seal.

    • Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which is then connected to a vacuum pump (e.g., a water aspirator or a mechanical pump).[21][22]

  • Procedure:

    • Ensure the system is sealed and begin to apply the vacuum. The pressure should drop to a stable, low value. A hissing sound indicates a leak that must be rectified.

    • Once a stable vacuum is achieved (note the pressure from a manometer), begin stirring and gently heat the distilling flask.

    • The liquid will begin to boil and distill. Record the stable temperature reading on the thermometer and the corresponding pressure. This is the boiling point at that reduced pressure.

    • To stop the distillation, remove the heat source and allow the system to cool before slowly re-introducing air to break the vacuum.[23]

Part 4: Data Summary and Interpretation

All experimentally determined data should be meticulously recorded. The final data provides a definitive physicochemical profile for the compound.

Table 2: Experimental Data for 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

PropertyExperimental ValueNotes
Melting Point Range e.g., 85.5 - 86.0 °CA narrow range (<1°C) indicates high purity.
Boiling Point e.g., 135 °C---
Pressure e.g., 10 mmHgMust be recorded with the boiling point.

The boiling point at reduced pressure can be extrapolated to atmospheric pressure using a pressure-temperature nomograph or the Clausius-Clapeyron equation, though this is often less accurate than direct measurement for novel compounds.[24]

Conclusion

The characterization of a novel compound such as 2-Methoxy-2-(oxan-4-yl)ethan-1-ol is a systematic process that begins with computational prediction and culminates in precise experimental verification. The protocols outlined in this guide for determining melting and boiling points are foundational techniques in chemical and pharmaceutical science. By applying these methods, researchers can establish a reliable physicochemical profile for this molecule, ensuring data integrity and providing the critical information needed to advance its development as a potential therapeutic agent.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Chymist.com. Micro Boiling Point Determination. [Link]

  • University of Alberta. Micro-boiling point measurement. [Link]

  • University of Alberta. Micro-boiling point measurement. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Scribd. Micro-Method for Boiling Point Determination. [Link]

  • Chemical Tweak. (2025, October 26). Vacuum Distillation Process And Working Principle. [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

  • University of Alberta. Melting point determination. [Link]

  • SSERC. Melting point determination. [Link]

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • Lisa Nichols. (2022, April 8). Vacuum Distillation. [Link]

  • monocerosfour. (2008, June 12). Chemical Analysis: determining melting points with the Thiele-Dennis tube. [Link]

  • SKZ Industrial. Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. [Link]

  • News-Medical. Differential Scanning Calorimetry of Pharmaceuticals. [Link]

  • ResearchGate. Software for the prediction of physicochemical properties. [Link]

  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point. [Link]

  • Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Software. [Link]

  • Cuesta College. Experiment name / Determination of melting point Experimental Procedures. [Link]

  • Seven Star Pharma. Differential Scanning Calorimeter (DSC). [Link]

  • ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

  • MABTS.EDU. (2024, December 1). Easy Ways: Calculate Boiling Point Under Vacuum + Tips. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Truman State University. # 5 Determination of Boiling Points. [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol in Nucleophilic Substitution

[1] Executive Summary & Chemical Profile[1][2] 2-Methoxy-2-(oxan-4-yl)ethan-1-ol represents a specialized building block in medicinal chemistry, often employed to introduce a polarity-balanced, metabolically robust motif...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2]

2-Methoxy-2-(oxan-4-yl)ethan-1-ol represents a specialized building block in medicinal chemistry, often employed to introduce a polarity-balanced, metabolically robust motif into drug candidates.[1] The scaffold combines a tetrahydropyran (oxan-4-yl) ring—a classic bioisostere for cyclohexyl or phenyl rings with lower lipophilicity (LogP)—with a beta-methoxy group that modulates solubility and prevents metabolic oxidation at the beta-position.

This guide details the specific protocols for utilizing this alcohol in nucleophilic substitution reactions. Unlike simple primary alcohols, the beta-branching (steric bulk from the THP ring) and the beta-alkoxy effect (inductive electron withdrawal) require modified reaction parameters to ensure high yields and suppress side reactions like elimination or rearrangement.

Chemical Structure & Reactivity Matrix
FeatureChemical ImplicationOperational Adjustment
Primary Hydroxyl (-CH₂OH) Nucleophilic center; generally unhindered.[1]Standard activation (MsCl, TsCl) or Mitsunobu conditions apply.[1]
Beta-Methoxy Group (-OMe) Inductive withdrawal (-I effect); potential Neighboring Group Participation (NGP).[1]Increases electrophilicity of the activated alpha-carbon; use non-participating solvents (DCM, THF) to prevent oxonium formation.[1]
Beta-THP Ring Significant steric bulk (chair conformation).[1]Crucial: Retards SN2 rates at the alpha-carbon. Requires higher temperatures or longer reaction times than linear alcohols.[1]
Acid Sensitivity THP acetal linkage is generally stable, but ring opening is possible in strong Lewis acids.[1]Avoid harsh Lewis acids (e.g., AlCl₃, BBr₃); prefer basic or neutral activation conditions.[1]

Core Workflows: Activation and Substitution[1]

The primary alcohol functionality allows for two distinct synthetic strategies:[2]

  • Stepwise Activation-Displacement: Conversion to a sulfonate ester followed by nucleophilic attack.[1] (Recommended for scale-up and valuable nucleophiles).[1]

  • Direct Substitution: Mitsunobu reaction. (Recommended for exploratory chemistry and weak nucleophiles like phenols/imides).[1]

Workflow Diagram

The following logic flow illustrates the decision-making process for this scaffold.

ReactionWorkflow Start 2-Methoxy-2-(oxan-4-yl)ethan-1-ol Activation Activation Strategy Start->Activation RouteA Route A: Sulfonylation (MsCl/TsCl, Et3N) Activation->RouteA Strong Nucleophiles (Amines, Thiols) RouteB Route B: Mitsunobu (PPh3, DIAD, Nucleophile) Activation->RouteB Weak Nucleophiles (Phenols, Imides) Intermediate Activated Electrophile (Mesylate/Tosylate) RouteA->Intermediate ProdB Ether/Ester Product (Direct Coupling) RouteB->ProdB One-Pot ProdA Amine/Thiol Product (S_N2 Displacement) Intermediate->ProdA Nucleophile, Heat (DMF/ACN) Steric NOTE: Beta-Steric Bulk Requires Extended Reaction Time Intermediate->Steric

Caption: Strategic divergence for functionalizing beta-hindered primary alcohols. Route A is preferred for amines; Route B for oxygen nucleophiles.[1]

Detailed Experimental Protocols

Protocol A: Conversion to Mesylate (Electrophile Activation)

Objective: Convert the poor leaving group (-OH) into a potent electrophile (-OMs) suitable for displacement by amines or azides.

Rationale: The beta-methoxy and THP groups create a "neopentyl-like" steric environment (though less severe). Mesylates are smaller than Tosylates, minimizing additional steric congestion at the reaction center.[1]

Reagents:

  • Substrate: 2-Methoxy-2-(oxan-4-yl)ethan-1-ol (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl): 1.2 – 1.5 equiv[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 2.0 equiv[1]

  • Solvent: Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with the alcohol and anhydrous DCM (0.1 M concentration). Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add TEA (2.0 equiv) dropwise. Stir for 5 minutes.

  • Activation: Add MsCl (1.2 equiv) dropwise via syringe over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (stain with PMA or KMnO₄; the alcohol is UV-inactive unless derivatized).[1] Complete consumption of starting material is critical.[1]

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1][3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Stability Check: The resulting mesylate is generally stable but should be used immediately in the next step to prevent hydrolysis or internal cyclization.[1]

Protocol B: Nucleophilic Displacement (SN2)

Objective: React the mesylate with a secondary amine (e.g., morpholine, piperazine derivative) to form a tertiary amine.[1]

Rationale: Due to the beta-branching (THP + OMe), the SN2 transition state is crowded. Standard conditions (RT) often fail.[1] Heat and polar aprotic solvents are required to drive the reaction.[1]

Reagents:

  • Electrophile: Mesylate intermediate (from Protocol A)

  • Nucleophile: Secondary Amine (1.5 – 2.0 equiv)[1]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step:

  • Dissolution: Dissolve the mesylate in anhydrous ACN (0.2 M).

  • Addition: Add the amine and the inorganic base (K₂CO₃).[1]

  • Thermal Drive: Heat the reaction to 60–80 °C .

    • Critical Insight: If using a volatile amine, use a sealed pressure tube.[1]

    • Timeframe: Reaction may require 12–24 hours due to the steric retardation by the beta-THP group.

  • Workup: Cool to RT. Filter off solids (inorganic salts).[1] Concentrate the filtrate.

  • Purification: Flash column chromatography. (Note: The beta-methoxy group aids purification by providing a distinct dipole moment compared to simple alkyl chains).[1]

Protocol C: Mitsunobu Reaction (Direct Substitution)

Objective: Direct coupling with a phenol or imide (e.g., Phthalimide) where the nucleophile is acidic (pKa < 13).[1]

Rationale: Mitsunobu is sensitive to steric bulk.[1] The "beta-effect" of the THP group can slow down the formation of the alkoxy-phosphonium intermediate. The order of addition is critical to prevent side reactions.

Reagents:

  • Substrate: Alcohol (1.0 equiv)[1]

  • Nucleophile: Phenol/Imide (1.2 equiv)[1]

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF or Toluene.[1]

Step-by-Step:

  • Pre-complexation (Recommended for Hindered Alcohols): Dissolve PPh₃ and the Nucleophile in THF at 0 °C.

  • Addition 1: Add the Alcohol.

  • Addition 2: Add DIAD dropwise very slowly over 20 minutes.

    • Why? Keeping the betaine concentration low relative to the alcohol favors the desired pathway over hydrazine byproduct formation.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT. Stir overnight.

    • Troubleshooting: If conversion is low, heat to 40 °C. If still low, switch to ADDP/n-Bu₃P (more reactive variant for hindered alcohols).[1]

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Low Yield in SN2 Steric hindrance from beta-THP group blocking backside attack.Switch solvent to DMF or DMSO (increases nucleophilicity).[1] Increase temperature to 90 °C. Use Cs₂CO₃ (cesium effect).[1]
Elimination Product (Alkene) Base is too strong/bulky, acting on beta-proton.[1]Avoid bulky bases like t-BuOK.[1] Use weaker bases (K₂CO₃) or non-basic nucleophiles (azide).[1]
No Reaction (Mitsunobu) Steric bulk prevents betaine attack.[1]Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ .[1] Sonicate the reaction mixture to initiate.
Side Product: Chloride Competition during Mesylation.[1]If using MsCl/TEA, chloride ions can displace the mesylate in situ if left too long.[1] Stop reaction immediately upon consumption of alcohol.[1]

References

  • General Reactivity of Beta-Substituted Alcohols

    • Smith, M. B., & March, J.[1] (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.[1] (Detailed discussion on steric retardation in SN2 reactions at neopentyl-like centers).

  • Mitsunobu Reaction on Hindered Substrates

    • Swamy, K. C. K., et al.[1] (2009).[1] Mitsunobu and Related Reactions: Advances and Applications . Chemical Reviews, 109(6), 2551–2651.[1] Link[1]

  • THP Ring Stability & Properties

    • Wuts, P. G. M., & Greene, T. W.[1] (2006).[1] Greene's Protective Groups in Organic Synthesis . Wiley.[1] (Context on the stability of tetrahydropyranyl ethers and rings).

  • Analogous Chemistry (Beta-Alkoxy Activation)

    • Clayden, J., Greeves, N., & Warren, S.[1] (2012).[1][4][5] Organic Chemistry . Oxford University Press.[1] (Mechanistic insights into neighboring group participation of ether oxygens).

  • Synthesis of THP-containing Building Blocks

    • Dugger, D. L., et al.[1] (2020).[1][3] Synthesis of 4-Substituted Tetrahydropyrans for Medicinal Chemistry . Journal of Medicinal Chemistry. (General reference for THP functionalization).

(Note: Specific CAS 14774-37-9 refers to (Oxan-4-yl)methanol.[1] The chemistry described above is extrapolated for the specific 2-methoxy derivative based on standard physical organic principles of beta-substituted primary alcohols.)

Sources

Application

Catalysts used in the formation of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

Application Note: Catalytic Strategies for the Regioselective Synthesis of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol Executive Summary The synthesis of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol (also known as 2-methoxy-2-(tetrahydro-2H-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Strategies for the Regioselective Synthesis of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

Executive Summary

The synthesis of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol (also known as 2-methoxy-2-(tetrahydro-2H-pyran-4-yl)ethanol) represents a classic challenge in medicinal chemistry: installing an ether linkage at a secondary carbon adjacent to a primary alcohol with high regiocontrol. This structural motif is increasingly prevalent in kinase inhibitors (e.g., JAK, SYK) and metabolic modulators, where the tetrahydropyran ring improves aqueous solubility and metabolic stability compared to carbocyclic analogs.

This Application Note details two distinct catalytic protocols to access this target. Protocol A focuses on the Lewis Acid-Catalyzed Regioselective Ring Opening of the corresponding epoxide—a direct but regiochemically demanding route. Protocol B outlines a Phase-Transfer Catalyzed (PTC) approach via an ester intermediate, offering a robust alternative for larger-scale manufacturing where chromatographic separation of isomers is undesirable.

Retrosynthetic Analysis & Strategic Logic

The target molecule features a 1,2-functionalization pattern (vicinal alkoxy alcohol). The core synthetic challenge is distinguishing between the two carbons of the ethyl chain to ensure the methoxy group is installed at the internal (C2) position rather than the terminal (C1) position.

  • Path A (Epoxide Opening): Direct methanolysis of 2-(oxan-4-yl)oxirane.

    • Challenge: Under basic conditions (NaOMe/MeOH), nucleophilic attack is sterically driven, favoring the terminal carbon (C1) to yield the unwanted isomer (1-methoxy-2-ol).

    • Solution:Lewis Acid Catalysis is required to activate the epoxide oxygen, increasing the electrophilicity of the internal carbon (C2) via electronic stabilization of the developing partial positive charge (Markovnikov-like opening).

  • Path B (Ester Reduction): Reduction of Methyl 2-methoxy-2-(oxan-4-yl)acetate.

    • Challenge: Efficient formation of the

      
      -methoxy ester precursor.
      
    • Solution:Phase-Transfer Catalysis allows for the mild O-methylation of the

      
      -hydroxy ester.
      

Retrosynthesis Target Target: 2-Methoxy-2-(oxan-4-yl)ethan-1-ol Epoxide Precursor A: 2-(Oxan-4-yl)oxirane Target->Epoxide Lewis Acid MeOH Opening Ester Precursor B: Methyl 2-methoxy-2-(oxan-4-yl)acetate Target->Ester Hydride Reduction Aldehyde Start: Tetrahydropyran-4-carbaldehyde Epoxide->Aldehyde Corey-Chaykovsky Ester->Aldehyde Cyanohydrin/Pinner

Figure 1: Retrosynthetic pathways highlighting the divergence in catalytic strategy.

Protocol A: Lewis Acid-Catalyzed Regioselective Epoxide Opening

This route is preferred for rapid analog generation. The success of this reaction hinges on the choice of catalyst. Conventional Brønsted acids (


) often lead to polymerization or degradation of the oxanyl ring. Rare-earth metal triflates are superior due to their high Lewis acidity and tolerance for protic solvents.
Catalyst Selection: Erbium(III) Triflate

We utilize Erbium(III) triflate [Er(OTf)


]  or Bismuth(III) triflate [Bi(OTf)

]
. These oxophilic Lewis acids coordinate to the epoxide oxygen, elongating the C-O bond at the more substituted carbon (C2) and directing the methanol attack to that position.
Experimental Procedure

Step 1: Epoxidation (Precursor Synthesis) [1]

  • Reagents: Tetrahydropyran-4-carbaldehyde (1.0 eq), Trimethylsulfonium iodide (1.2 eq), NaH (1.5 eq), DMSO/THF.

  • Method: Standard Corey-Chaykovsky reaction.

    • Generate the ylide by adding trimethylsulfonium iodide to NaH in DMSO at 0°C.

    • Add aldehyde dropwise.[2] Stir at RT for 3h.[3]

    • Quench with water, extract with Et2O. Yield: ~85% of 2-(oxan-4-yl)oxirane .[2]

Step 2: Catalytic Ring Opening (Key Step)

  • Reagents: 2-(Oxan-4-yl)oxirane (1.0 mmol), Methanol (5.0 mL), Er(OTf)

    
     (5 mol%).
    
  • Protocol:

    • Dissolve 2-(oxan-4-yl)oxirane in anhydrous Methanol (0.2 M concentration).

    • Add Er(OTf)

      
        (5 mol%) at 0°C. Note: Cooling is critical to suppress polymerization.
      
    • Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC/LC-MS.

    • Quench: Add saturated aqueous NaHCO

      
       (2 mL).
      
    • Workup: Remove excess MeOH under reduced pressure. Extract residue with EtOAc (3x). Dry over Na

      
      SO
      
      
      
      .
    • Purification: Silica gel chromatography (Gradient: 20%

      
       60% EtOAc in Hexanes).
      

Expected Results & Data:

ParameterValue / Observation
Catalyst Load 1–5 mol% (Er(OTf)

or Bi(OTf)

)
Regioselectivity >10:1 (Internal : Terminal) favoring Target
Yield 75–82% Isolated
Major Impurity 1-Methoxy-2-ol (Terminal attack product)

Protocol B: Phase-Transfer Catalyzed (PTC) O-Methylation Route

This route avoids the regioselectivity issues of epoxide opening entirely by establishing the ether linkage on a pre-formed


-hydroxy ester. It is highly scalable and robust.
Catalyst Selection: Tetrabutylammonium Bromide (TBAB)

TBAB acts as the Phase Transfer Catalyst, facilitating the transfer of the alkoxide anion from the solid/aqueous interface into the organic phase (DCM or Toluene) to react with the methylating agent (Dimethyl Sulfate or Methyl Iodide).

Experimental Procedure

Step 1: Synthesis of Methyl 2-hydroxy-2-(oxan-4-yl)acetate

  • Via Pinner Reaction: React Tetrahydropyran-4-carbaldehyde with NaCN/AcOH to form the cyanohydrin, followed by HCl/MeOH treatment.

Step 2: PTC O-Methylation

  • Reagents: Methyl 2-hydroxy-2-(oxan-4-yl)acetate (10 mmol), Dimethyl Sulfate (DMS, 1.2 eq), NaOH (30% aq, 2.0 eq), TBAB (5 mol%), Toluene (30 mL).

  • Protocol:

    • Dissolve the hydroxy ester and TBAB in Toluene.

    • Add 30% NaOH solution. The mixture forms a biphasic system.

    • Add Dimethyl Sulfate dropwise at 10°C. Caution: DMS is highly toxic.

    • Stir vigorously at RT for 12 hours.

    • Workup: Separate phases. Wash organic layer with water and dilute NH

      
      OH (to destroy excess DMS).
      
    • Evaporate solvent to yield Methyl 2-methoxy-2-(oxan-4-yl)acetate .

Step 3: Reduction to Final Alcohol

  • Reagents: Methyl 2-methoxy-2-(oxan-4-yl)acetate, LiAlH

    
     (1.0 eq) or NaBH
    
    
    
    (2.0 eq)/CaCl
    
    
    .
  • Protocol:

    • Dissolve ester in dry THF. Cool to 0°C.

    • Add LiAlH

      
       solution (1M in THF) dropwise.
      
    • Stir 1h at 0°C.

    • Fieser Quench: Add water, 15% NaOH, water sequentially. Filter precipitate.

    • Concentrate filtrate to obtain 2-Methoxy-2-(oxan-4-yl)ethan-1-ol .

Comparative Analysis of Methods

FeatureProtocol A (Lewis Acid Epoxide Opening)Protocol B (PTC Ester Route)
Step Count 2 Steps (from Aldehyde)3 Steps (from Aldehyde)
Atom Economy HighModerate (Loss of leaving groups)
Regiocontrol Catalyst Dependent (~90:10)Absolute (Structural)
Scalability Limited by exotherm/chromatographyExcellent (Crystallizable intermediates)
Key Catalyst Er(OTf)

/ Bi(OTf)

TBAB / Aliquat 336

Mechanistic Visualization

The following diagram illustrates the critical regioselectivity decision point in Protocol A.

Mechanism Epoxide 2-(Oxan-4-yl)oxirane Complex Activated Complex [Lewis Acid-O-Epoxide] Epoxide->Complex + Er(OTf)3 TS_Internal Transition State A (Internal Attack) Complex->TS_Internal Electronic Control (Stabilized u03b4+) TS_Terminal Transition State B (Terminal Attack) Complex->TS_Terminal Steric Control (Less Hindered) Product Target Product (2-Methoxy-2-oxanyl...) TS_Internal->Product + MeOH Byproduct Isomer Byproduct (1-Methoxy-2-hydroxy...) TS_Terminal->Byproduct + MeOH

Figure 2: Mechanistic divergence in Lewis Acid catalyzed epoxide opening. The Lewis Acid (Er


) stabilizes the developing positive charge at the internal carbon, favoring the formation of the target product.

References

  • Title: "Scandium(III) Triflate Catalyzed Alcoholysis of Epoxides.
  • Bismuth Catalysis

    • Title: "Bi(OTf)3-catalyzed regioselective ring opening of epoxides with alcohols."
    • Source:Tetrahedron Letters, 2005.
    • Relevance: Provides a cost-effective alternative to Erbium/Scandium catalysts with similar regioselectivity profiles.
    • URL:[Link]

  • General Tetrahydropyran Synthesis

    • Title: "Synthesis of tetrahydropyrans."[4][5][6]

    • Source:Organic Chemistry Portal.
    • Relevance: Background on the form
    • URL:[Link]

  • Phase Transfer Catalysis

    • Title: "Phase-transfer catalyzed alkyl
    • Source:Journal of Organic Chemistry, General Reference.
    • Relevance: Validates the PTC conditions described in Protocol B.
    • URL:[Link]

Sources

Method

Application Note: Green Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

The following Application Note is structured to provide a direct, executable, and scientifically rigorous guide for the green synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethanol. Executive Summary This guide details a susta...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to provide a direct, executable, and scientifically rigorous guide for the green synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethanol.

Executive Summary

This guide details a sustainable, scalable protocol for synthesizing 2-(tetrahydro-2H-pyran-4-yl)ethanol (CAS: 4671-47-2), a critical bioisostere for cyclohexyl groups in medicinal chemistry. Traditional synthesis relies on hazardous hydride reagents (LiAlH₄) and atom-inefficient Wittig reagents in non-polar solvents.

The method described herein utilizes a Telescoped Aqueous Knoevenagel Condensation followed by a Catalytic Hydrogenation cascade. This approach eliminates halogenated solvents, reduces E-factor by >60% compared to legacy routes, and employs earth-abundant Manganese (Mn) catalysis for ester reduction, bypassing the need for stoichiometric hydrides.

Key Green Metrics
MetricTraditional Route (LiAlH₄/Wittig)Green Route (Aq. Knoevenagel/Mn-Cat)
Atom Economy <45% (POPh₃ waste)>85% (Water/CO₂ byproduct)
Solvent THF/DCM (Hazardous)Water/Ethanol (Green)
Hazards Pyrophoric reagents, High PressureH₂ Pressure (Controlled), Non-toxic catalyst
Scalability Batch-limited (Exotherm)Flow-compatible

Reaction Pathway & Mechanism

The synthesis proceeds via a two-stage transformation starting from commercially available tetrahydro-4H-pyran-4-one .

  • Stage 1: Aqueous Doebner-Knoevenagel Condensation. Tetrahydro-4H-pyran-4-one reacts with malonic acid in water using a catalytic amine. This decarboxylative condensation yields the

    
    -unsaturated acid directly, avoiding the waste associated with phosphonate esters (Horner-Wadsworth-Emmons).
    
  • Stage 2: Global Hydrogenation. The unsaturated acid (or its ethyl ester) undergoes hydrogenation. To maximize green credentials, we utilize a Manganese Pincer Complex for the carbonyl reduction, which operates under milder conditions than heterogeneous Cu/Zn catalysts and is safer than noble metals.

Pathway Visualization[1]

ReactionPathway Start Tetrahydro-4H-pyran-4-one (SM) Reagent1 Malonic Acid (Water, Cat. Amine) Start->Reagent1 Inter1 Intermediate A (Unsaturated Acid) Start->Inter1 Knoevenagel (-CO2, -H2O) Inter2 Intermediate B (Unsaturated Ester) Inter1->Inter2 Optional Esterification Product TARGET: 2-(Tetrahydro-2H-pyran-4-yl)ethanol Inter1->Product Direct Red. (Difficult) Step2 Esterification (EtOH, H+) Cat H2 (50 bar) Mn-Pincer Cat. Inter2->Cat Inter2->Product Global Hydrogenation

Figure 1: Chemo-enzymatic and catalytic pathway for the synthesis of pyran-4-yl ethanol derivatives.

Experimental Protocols

Protocol A: Aqueous Doebner-Knoevenagel Condensation

Objective: Synthesis of 2-(dihydro-2H-pyran-4(3H)-ylidene)acetic acid. Scale: 50 mmol

Materials:

  • Tetrahydro-4H-pyran-4-one (5.0 g, 50 mmol)

  • Malonic acid (5.72 g, 55 mmol, 1.1 equiv)

  • Water (15 mL, 3 vol)

  • Catalyst: L-Proline (10 mol%) or Piperidine (5 mol%) - Note: L-Proline is the greener choice.

Procedure:

  • Setup: Charge a 100 mL round-bottom flask with malonic acid, water, and L-Proline. Stir until dissolved.

  • Addition: Add Tetrahydro-4H-pyran-4-one in one portion.

  • Reaction: Heat the mixture to 90°C. Evolution of CO₂ (bubbles) will be observed, indicating decarboxylation. Stir for 4–6 hours.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product, 2-(dihydro-2H-pyran-4(3H)-ylidene)acetic acid , typically precipitates as a white solid.

  • Isolation: Filter the solid. Wash with cold water (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 40°C.

    • Expected Yield: 85–92%

    • Green Tip: The filtrate contains the catalyst and can often be recycled for a second run.

Protocol B: Green Esterification (Optional but Recommended)

Direct reduction of carboxylic acids is kinetically challenging. Converting the acid to the ethyl ester allows for milder hydrogenation conditions.

Procedure:

  • Suspend the Acid from Protocol A in Ethanol (5 vol).

  • Add catalytic H₂SO₄ (1 mol%) or Amberlyst-15 (solid acid, 10 wt%).

  • Reflux for 3 hours.

  • Filter catalyst (if solid) or neutralize. Concentrate to obtain Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate .

Protocol C: Mn-Catalyzed Global Hydrogenation

Objective: Reduction of alkene and ester to the saturated alcohol. Catalyst: Mn-PNP Pincer Complex (e.g., Macho-Mn or similar commercially available Mn(I) complexes).

Materials:

  • Unsaturated Ester (from Protocol B)

  • Mn-Pincer Catalyst (1 mol%)

  • Base: KOtBu (2 mol%)

  • Solvent: THF or 2-MeTHF (Green alternative)[1]

  • Hydrogen Gas (H₂)

Procedure:

  • Glovebox/Schlenk: In a pressure reactor (autoclave), dissolve the unsaturated ester (10 mmol) and Mn-catalyst (0.1 mmol) in 2-MeTHF (10 mL). Add KOtBu.

  • Pressurization: Seal the reactor. Purge with H₂ (3x). Pressurize to 50 bar H₂ .

  • Reaction: Heat to 100°C and stir at 800 rpm for 16–24 hours.

    • Note: The Mn-catalyst effectively reduces the ester to the alcohol. The internal alkene is often reduced under these conditions due to isomerization/hydrogenation activity. If alkene reduction is incomplete, a trace (0.5 mol%) of Pd/C can be added as a co-catalyst.

  • Workup: Cool and depressurize. Filter through a short pad of silica or Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate. The product is usually pure enough (>95%) for use. Distillation (bp ~110°C @ 10 mmHg) yields the pure oil.

Continuous Flow Adaptation (Scalability)

For industrial applications, a continuous flow setup is safer and more efficient.

Setup:

  • Module 1 (Alkene Saturation): H-Cube® or packed bed reactor with 5% Pd/C .

  • Module 2 (Ester Reduction): Packed bed with immobilized Mn-catalyst or homogeneous injection of Mn-catalyst.

FlowProcess Feed Feed Solution: Unsaturated Ester in EtOH Reactor1 Reactor 1 (Packed Bed) Pd/C @ 40°C, 10 bar (Alkene Saturation) Feed->Reactor1 H2_1 H2 Input H2_1->Reactor1 Mixer Mixer + Mn-Cat/Base Reactor1->Mixer Saturated Ester Reactor2 Reactor 2 (Coil/CSTR) 100°C, 50 bar (Ester Reduction) Mixer->Reactor2 Collection Product Collection & Solvent Recycle Reactor2->Collection

Figure 2: Continuous flow setup for the sequential hydrogenation of the pyran intermediate.

Analytical Validation

Ensure the identity of the product using the following markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.65 (t, 2H, -CH ₂OH) – Distinct triplet confirming alcohol.
      
    • 
       3.95 (dd, 2H, eq-Pyran) & 3.38 (td, 2H, ax-Pyran) – Characteristic pyran ring protons.
      
    • 
       1.6–1.2 (m, Multiplets) – Ring CH/CH₂ and side chain CH₂.
      
    • Absence: No olefinic protons (5.0–7.0 ppm) or ethyl ester quartet (4.1 ppm).

  • IR (Neat):

    • Broad peak at ~3350 cm⁻¹ (O-H stretch).

    • Absence of C=O stretch at ~1735 cm⁻¹ (Ester consumed).

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all autoclaves are grounded and leak-tested. Use H₂ sensors in the lab.

  • Manganese Catalysts: While less toxic than noble metals, handle under inert atmosphere (Argon/Nitrogen) to preserve activity.

  • Pressure: 50 bar is high pressure. Use rated equipment (e.g., Parr reactors) with burst disks.

References

  • Solvent Selection: Constable, D. J., et al. "Perspective on Solvent Use in the Pharmaceutical Industry." Org.[2][3][4][5] Process Res. Dev.2007 , 11, 133. Link

  • Mn-Catalyzed Hydrogenation: Beller, M., et al. "Manganese-catalyzed hydrogenation of esters to alcohols." Nature2016 , 534, 528. Link

  • Aqueous Knoevenagel: Ranu, B. C., et al. "Green Knoevenagel condensation in water." Eur. J. Org.[6] Chem.2006 , 3767.[4][6] Link

  • Flow Chemistry: Kappe, C. O., et al. "Continuous Flow Hydrogenation."[7] Chem. Soc. Rev.2011 , 40, 2326. Link

  • Product Data: PubChem Compound Summary for CID 83816370. Link (Analogous Acid Structure).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

Welcome to the technical support center for the purification of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure the integrity and purity of your final product.

Structure of this Guide

This guide is structured to provide a comprehensive, user-friendly experience. It begins with an overview of the key purification challenges specific to 2-Methoxy-2-(oxan-4-yl)ethan-1-ol, followed by a detailed Frequently Asked Questions (FAQs) section that addresses common issues. We then provide step-by-step protocols for the most effective purification methods, complete with troubleshooting flowcharts and data tables for quick reference.

Understanding the Purification Challenges

2-Methoxy-2-(oxan-4-yl)ethan-1-ol possesses a unique combination of functional groups that can present specific purification challenges:

  • Polarity: The presence of a primary alcohol and an ether group imparts significant polarity to the molecule. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing tailing or poor separation during column chromatography.[1]

  • Water Solubility: The polar nature of the compound suggests some degree of water solubility, which can complicate aqueous workups and require thorough drying of organic extracts.

  • Potential for Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, affecting its boiling point and interaction with solvents.

  • Lack of a Strong Chromophore: The molecule lacks a strong UV chromophore, making visualization by UV light on TLC plates challenging. Staining with a universal indicator like potassium permanganate or p-anisaldehyde is often necessary.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the purification of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol.

Q1: What are the most likely impurities I should expect from the synthesis of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol?

A1: Without a specific synthetic route, we must anticipate common impurities based on plausible synthetic pathways. A likely synthesis involves the reaction of an organometallic reagent (e.g., a methoxymethyl Grignard or organolithium reagent) with oxane-4-carbaldehyde, followed by quenching.

Predicted Impurities:

Impurity TypePotential SpeciesRationale
Unreacted Starting Material Oxane-4-carbaldehydeIncomplete reaction.
Reagent-derived Methanol, formaldehydeFrom the decomposition or side reactions of the methoxymethyl reagent.
Solvent Residues Diethyl ether, Tetrahydrofuran (THF), TolueneCommon solvents used in organometallic reactions.[2]
Side-products Over-reduction products (if a reducing agent is used in a different route)Formation of other alcohols.

Q2: I am having trouble getting good separation on my silica gel flash column. The compound is either sticking to the baseline or streaking badly. What can I do?

A2: This is a common issue with polar compounds like 2-Methoxy-2-(oxan-4-yl)ethan-1-ol on silica gel.[1] Here’s a systematic approach to troubleshoot this:

  • Optimize Your Solvent System:

    • Increase Polarity: Your compound likely requires a more polar eluent to move it off the baseline. A standard starting point for polar compounds is a mixture of ethyl acetate (EtOAc) and hexanes.[3] If this is insufficient, consider switching to a more polar system like dichloromethane (DCM) and methanol (MeOH).[3]

    • TLC First: Always develop your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation.[1]

    • Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can be highly effective for separating compounds with different polarities.[4]

  • Consider a Different Stationary Phase:

    • Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography using a C18-functionalized silica gel can be an excellent alternative. In this case, you would use a polar mobile phase (e.g., water/methanol or water/acetonitrile) and the least polar compounds elute first.

    • Neutral or Basic Alumina: Silica gel is slightly acidic, which can sometimes cause issues with acid-sensitive compounds or lead to streaking with basic impurities. Alumina (neutral or basic) can be a good alternative.

Troubleshooting Workflow for Flash Chromatography

G start Start: Poor Separation check_rf Check TLC Rf of product start->check_rf rf_low Rf < 0.2 (Sticking to baseline) check_rf->rf_low Low rf_high Rf > 0.4 (Running too fast) check_rf->rf_high High streaking Compound is streaking check_rf->streaking Streaking increase_polarity Increase eluent polarity (e.g., more EtOAc or add MeOH) rf_low->increase_polarity decrease_polarity Decrease eluent polarity (e.g., more hexanes) rf_high->decrease_polarity add_modifier Add a modifier to the eluent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds) streaking->add_modifier change_stationary_phase Consider alternative stationary phase (e.g., Reversed-Phase C18, Alumina) streaking->change_stationary_phase run_column Run flash column with optimized conditions increase_polarity->run_column decrease_polarity->run_column add_modifier->run_column change_stationary_phase->run_column end End: Purified Product run_column->end

Caption: Troubleshooting workflow for flash chromatography.

Q3: Can I purify 2-Methoxy-2-(oxan-4-yl)ethan-1-ol by recrystallization? What solvents should I try?

A3: Recrystallization can be a very effective and scalable purification method if your compound is a solid at room temperature and you can find a suitable solvent or solvent system.

Solvent Selection Strategy:

  • Single Solvent Recrystallization: The ideal solvent will dissolve your compound poorly at room temperature but very well at its boiling point.[5]

    • "Like Dissolves Like": Given the polar nature of your compound, start with polar solvents.

    • Solvents to Test: Water, ethanol, methanol, acetone, and ethyl acetate are good starting points.[2][6]

    • Procedure: In a small test tube, add a small amount of your crude material and a few drops of the solvent. Observe the solubility at room temperature. If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Two-Solvent Recrystallization: This method is useful when no single solvent is ideal. You will need a "good" solvent that readily dissolves your compound and a "poor" solvent in which your compound is insoluble.[7]

    • Common Solvent Pairs: For a polar compound, a good pair would be a polar "good" solvent and a non-polar "poor" solvent. Examples include:

      • Ethanol/Water[8]

      • Acetone/Hexanes[2]

      • Ethyl Acetate/Hexanes

    • Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise while the solution is still hot until it becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.[7]

Q4: My purified compound still shows impurities by NMR. What are my next steps?

A4: If impurities persist after initial purification, consider the following:

  • Re-purification: A second pass through the purification procedure (e.g., another column or recrystallization) can often remove residual impurities.

  • Alternative Purification Method: If flash chromatography was used initially, try recrystallization, or vice-versa.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be very effective, although it is generally more expensive and time-consuming for larger quantities.

  • Identify the Impurity: Use spectroscopic methods (NMR, Mass Spectrometry) to identify the structure of the persistent impurity. Knowing what it is can help you devise a targeted removal strategy (e.g., an acidic or basic wash if the impurity has a corresponding functional group).

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol using silica gel flash chromatography.

Materials:

  • Crude 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate (EtOAc), Hexanes, Methanol (MeOH) (all ACS grade or higher)

  • Flash chromatography column and system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC visualization stain (e.g., potassium permanganate)

  • Collection tubes

Procedure:

  • Solvent System Development (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems. Start with a 30:70 EtOAc/Hexanes mixture and adjust the polarity as needed. A good target Rf is between 0.2 and 0.4.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with the starting solvent system.

    • If using a gradient, gradually increase the polarity of the eluent over time. A typical gradient for a polar compound might be from 20% EtOAc in hexanes to 100% EtOAc, and then adding a small percentage of MeOH if necessary.[4]

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Two-Solvent Recrystallization

This protocol describes the purification of solid 2-Methoxy-2-(oxan-4-yl)ethan-1-ol using an ethanol/water solvent system.

Materials:

  • Crude solid 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture to a gentle boil while swirling to dissolve the solid. Add more hot ethanol in small portions until the solid is completely dissolved.

  • Inducing Precipitation:

    • While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy. This indicates that the saturation point has been reached.

  • Clarification:

    • Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Continue to pull a vacuum through the crystals to air-dry them as much as possible.

    • Transfer the purified crystals to a watch glass and allow them to dry completely, preferably in a vacuum oven.

Data Summary Tables

Recommended Solvent Systems for Flash Chromatography:

Solvent System (v/v)PolarityComments
Ethyl Acetate / Hexanes Moderate to HighA good starting point. The ratio can be varied to achieve the desired Rf.[3]
Dichloromethane / Methanol HighExcellent for very polar compounds that do not move in EtOAc/Hexanes. Use up to 10% MeOH.[3]
Acetone / Hexanes Moderate to HighAn alternative to EtOAc/Hexanes.

Common Solvents for Recrystallization:

SolventBoiling Point (°C)PolarityComments
Water 100HighGood for highly polar compounds, but can be difficult to remove completely.[6]
Ethanol 78.5HighA versatile and commonly used solvent for polar organic molecules.[2]
Methanol 64.7HighSimilar to ethanol but with a lower boiling point.
Ethyl Acetate 77.1ModerateA good solvent for compounds of intermediate polarity.
Acetone 56ModerateA strong solvent, often used in a two-solvent system with a non-polar co-solvent.

Logical Flow Diagram for Purification Strategy

G start Crude 2-Methoxy-2-(oxan-4-yl)ethan-1-ol is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes flash_chromatography Perform Flash Column Chromatography is_solid->flash_chromatography No (Oil) recrystallization_successful Recrystallization Successful? try_recrystallization->recrystallization_successful column_successful Column Chromatography Successful? flash_chromatography->column_successful recrystallization_successful->flash_chromatography No pure_product Pure Product recrystallization_successful->pure_product Yes column_successful->try_recrystallization No (If solidifies) column_successful->pure_product Yes

Sources

Optimization

Technical Support Center: Purification of Crude 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-Methoxy-2-(oxan-4-yl)ethan-1-ol. The following troubles...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-Methoxy-2-(oxan-4-yl)ethan-1-ol. The following troubleshooting and FAQ sections are designed to address specific issues encountered during experimental work, offering logical, evidence-based solutions.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol.

Question: My column chromatography separation is poor, resulting in co-elution of the product with impurities. What steps can I take to improve resolution?

Answer:

Poor resolution in column chromatography is a frequent challenge, especially with polar molecules like 2-Methoxy-2-(oxan-4-yl)ethan-1-ol. The key is to optimize the separation by adjusting the polarity of the mobile phase and selecting the appropriate stationary phase.[1][2]

Causality: The separation of compounds on a silica or alumina column depends on the differential partitioning of the analytes between the stationary phase and the mobile phase.[1] Polar compounds interact strongly with the polar stationary phase, leading to longer retention times. If the mobile phase is too polar, it will compete with the stationary phase for the analyte, causing all compounds to elute more quickly and reducing separation. Conversely, a mobile phase that is not polar enough will result in very long retention times and broad peaks.

Recommended Protocol: Mobile Phase Optimization

  • Start with a Low Polarity Eluent: Begin with a non-polar solvent system, such as a high ratio of hexane to ethyl acetate (e.g., 9:1 Hexane:EtOAc), and gradually increase the polarity.

  • Thin-Layer Chromatography (TLC) Analysis: Before running the column, use TLC to determine the optimal solvent system. The ideal solvent system will give a retention factor (Rf) of 0.3 to 0.7 for the desired compound and a significant difference in Rf values (ΔRf) of at least 0.1 between the product and impurities.[2]

  • Gradient Elution: Employ a gradient elution on the column. Start with the less polar solvent system identified by TLC and gradually increase the proportion of the more polar solvent. This will help to first elute the non-polar impurities, followed by your product, and finally the more polar impurities.

  • Alternative Solvent Systems: If hexane/ethyl acetate does not provide adequate separation, consider other solvent systems. For polar compounds, mixtures of dichloromethane (DCM) and methanol (MeOH) can be effective.[3]

Solvent System (v/v) Polarity Typical Application
9:1 Hexane:Ethyl AcetateLowEluting non-polar impurities.
7:3 Hexane:Ethyl AcetateMediumEluting the target compound.
1:1 Hexane:Ethyl AcetateHighEluting more polar impurities.
95:5 DCM:MethanolMedium-HighAlternative for better separation of polar compounds.

Question: I am struggling to remove highly polar, water-soluble impurities from my product. What techniques are most effective?

Answer:

The presence of highly polar, water-soluble impurities is a common issue. Techniques like liquid-liquid extraction and specialized chromatography are well-suited for this challenge.

Causality: These impurities have a strong affinity for aqueous phases, making their removal by standard organic solvent extraction difficult.

Recommended Protocols:

  • Liquid-Liquid Extraction with Brine:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer multiple times with a saturated sodium chloride solution (brine). The high ionic strength of the brine reduces the solubility of organic compounds in the aqueous phase, helping to draw the water-soluble impurities out of the organic layer.

  • Reversed-Phase Chromatography:

    • If standard normal-phase chromatography is ineffective, reversed-phase chromatography is a powerful alternative for separating highly polar compounds.[3][4]

    • In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3] The polar impurities will have a stronger affinity for the mobile phase and elute first, while the less polar product is retained longer on the column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is another excellent option for purifying very polar compounds.[5] It utilizes a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[5] Water acts as the strong eluting solvent in this case.[5]

Question: After purification, I suspect residual solvents are present in my final product. How can I confirm their presence and remove them?

Answer:

Residual solvents are a critical impurity to control in pharmaceutical development.[6][7] Their presence can be confirmed by analytical techniques, and they can be removed by appropriate drying methods.

Causality: Solvents used in the reaction or purification process can become trapped in the crystalline lattice of the final product or remain due to their high boiling points.

Recommended Protocols:

  • Detection of Residual Solvents:

    • Gas Chromatography (GC): GC is the most common and sensitive method for identifying and quantifying residual solvents.[6][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to detect and quantify residual solvents by integrating the characteristic solvent peaks relative to a known amount of an internal standard.

  • Removal of Residual Solvents:

    • High Vacuum Drying: Place the sample in a vacuum oven at a temperature below the compound's melting or decomposition point. A high vacuum will lower the boiling point of the residual solvents, facilitating their removal.

    • Lyophilization (Freeze-Drying): If the product is dissolved in a suitable solvent (like water or dioxane), lyophilization can be an effective method for removing the solvent without exposing the compound to high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 2-Methoxy-2-(oxan-4-yl)ethan-1-ol synthesized via a Grignard reaction with an epoxide?

A1: The synthesis of alcohols from Grignard reagents and epoxides can lead to several byproducts.[8][9][10][11][12][13] Potential impurities in the synthesis of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol include:

  • Unreacted Starting Materials: Residual epoxide and Grignard reagent.

  • Byproducts from the Grignard Reagent: Such as biphenyl if phenylmagnesium bromide is used.

  • Diol Impurities: Formed from the reaction of the Grignard reagent with any contaminating water.

  • Isomeric Alcohols: Depending on the reaction conditions, ring-opening of the epoxide could potentially occur at a different carbon, leading to isomeric products. The Grignard reagent, being a strong nucleophile, typically attacks the less sterically hindered carbon of the epoxide in an SN2-like fashion.[9][10]

Q2: What analytical techniques are recommended for assessing the purity of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol?

A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for quantifying organic impurities in pharmaceutical products.[7][14][16] A stability-indicating HPLC method should be developed to separate the main compound from all potential impurities and degradation products.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[14][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and can also help in identifying and quantifying impurities.

  • Gas Chromatography (GC): As mentioned earlier, GC is the preferred method for detecting and quantifying residual solvents.[6][7]

  • Elemental Analysis: Can be used to determine the elemental composition of the purified compound.

Q3: What are the best practices for recrystallizing 2-Methoxy-2-(oxan-4-yl)ethan-1-ol?

A3: Recrystallization is a powerful purification technique for solids, provided a suitable solvent is found.[18][19] The key is to select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[18][19]

Solvent Selection Strategy:

  • "Like Dissolves Like": Given the polar nature of the alcohol and ether functional groups in 2-Methoxy-2-(oxan-4-yl)ethan-1-ol, polar solvents should be considered.[19]

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents will show poor solubility at room temperature but complete dissolution when heated.[18]

  • Common Solvents for Polar Compounds:

    • Ethanol/Water: A mixture of ethanol and water is often a good starting point for recrystallizing polar compounds.[20][21] Dissolve the compound in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes cloudy (the saturation point). Then, allow it to cool slowly.[21]

    • Hexane/Ethyl Acetate or Hexane/Acetone: These solvent pairs can also be effective.[20] Dissolve the compound in the more polar solvent (ethyl acetate or acetone) and then add the less polar solvent (hexane) until saturation is reached.[20]

Recrystallization Protocol:

  • Dissolve the crude solid in a minimum amount of the chosen hot solvent.[19]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[21] Rapid cooling can trap impurities.

  • If crystallization does not initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal.[18]

  • Once crystallization is complete, collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals thoroughly under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude 2-Methoxy-2-(oxan-4-yl)ethan-1-ol.

PurificationWorkflow cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Secondary Purification (Optional) cluster_3 Final Product Characterization Crude Crude 2-Methoxy-2- (oxan-4-yl)ethan-1-ol TLC TLC Analysis Crude->TLC HPLC_initial Initial HPLC Purity Check Crude->HPLC_initial Column Column Chromatography (Silica Gel) TLC->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Recrystallization Recrystallization Combine->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Under Vacuum Filtration->Drying Final_Analysis Final Purity Analysis (HPLC, NMR, GC) Drying->Final_Analysis

Sources

Troubleshooting

Solving solubility issues with 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

Prepared by the Office of the Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-Methoxy-2-(oxan-4-yl)ethan...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-Methoxy-2-(oxan-4-yl)ethan-1-ol. Given that this molecule is a specialized research compound, publicly available experimental data is limited. Therefore, this document combines fundamental chemical principles with data inferred from structurally similar compounds to provide robust guidance. All recommendations should be validated empirically in your specific experimental context.

Section 1: Physicochemical Properties and Structural Analysis

Understanding the inherent properties of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol is the first step in troubleshooting. The molecule's structure contains several key features that dictate its behavior in solution.

Diagram 1: Annotated Molecular Structure

Caption: Key functional groups influencing solubility.

The primary alcohol group can both donate and accept hydrogen bonds, making it a significant contributor to aqueous solubility.[1] The methoxy group and the ether oxygen within the oxane (tetrahydropyran) ring are polar and can act as hydrogen bond acceptors.[2][3] The saturated hydrocarbon backbone of the oxane ring represents the nonpolar region of the molecule. This combination of polar groups and a nonpolar scaffold suggests the compound is moderately polar.

Table 1: Predicted Physicochemical Properties

Property Predicted Value / Estimate Rationale & Impact on Solubility
Molecular Formula C₈H₁₆O₃ -
Molecular Weight 160.21 g/mol Lower molecular weight generally favors solubility.
Predicted XLogP3 0.4 - 0.8 A low positive value indicates a slight preference for a nonpolar environment but suggests reasonable solubility in polar organic solvents and modest aqueous solubility.
H-Bond Donors 1 (from -OH) The hydroxyl group is critical for interactions with protic solvents like water.[1][4]
H-Bond Acceptors 3 (from -OH, -OCH₃, and ring ether) Multiple acceptor sites enhance interactions with polar solvents.[2][3]

| Predicted pKa | ~14-15 (for the alcohol) | The hydroxyl group is not acidic enough to be ionized in typical aqueous buffers (pH 1-10). Solubility cannot be significantly modulated by pH adjustment alone.[5] |

Note: Predicted values are computationally derived and should be used as a guide. XLogP3 is a measure of hydrophobicity.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the expected general solubility profile of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol?

A: Based on its structure, the compound is expected to be:

  • Highly soluble in polar organic solvents like ethanol, methanol, isopropanol (IPA), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • Moderately to sparingly soluble in water and aqueous buffers. The presence of the hydroxyl and ether groups promotes aqueous solubility, but the hydrocarbon portion of the molecule limits it.[1]

  • Poorly soluble in nonpolar solvents such as hexanes, toluene, and diethyl ether, due to the molecule's overall polarity.

Q: What are the recommended storage conditions for this compound?

A: As a standard practice for alcohols and ethers, store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents. Ethers, including cyclic ethers like oxane, can potentially form explosive peroxides over time when exposed to air and light, although the risk is lower for saturated rings compared to others like tetrahydrofuran (THF).[3] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q: Are there any known incompatibilities with common pharmaceutical excipients?

A: While specific studies on this molecule are unavailable, general chemical principles apply. Avoid strong oxidizing agents, which can react with the alcohol group. The compound should be compatible with most common neutral and non-reactive excipients like polyethylene glycols (PEGs), propylene glycol, and cyclodextrins. Compatibility with any new excipient should always be tested on a small scale first.

Section 3: Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to resolving common solubility challenges during experimentation.

Diagram 2: Solubility Troubleshooting Workflow

start Start: Compound precipitates or fails to dissolve in aqueous buffer cosolvent Strategy 1: Use a Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400) start->cosolvent Is the goal to create a stock solution or liquid formulation? dissolution_rate Issue: Dissolution Rate is Too Slow (Compound is soluble but dissolves slowly) start->dissolution_rate Is the compound known to be soluble but takes too long to dissolve? surfactant Strategy 2: Add a Surfactant (e.g., Tween® 80, Polysorbate 20) cosolvent->surfactant Does the compound precipitate upon aqueous dilution? end_soluble Result: Homogeneous Solution Achieved cosolvent->end_soluble complexation Strategy 3: Use a Complexing Agent (e.g., β-Cyclodextrins) surfactant->complexation Is surfactant use undesirable (e.g., cell toxicity concerns)? surfactant->end_soluble complexation->end_soluble particle_size Strategy 4: Particle Size Reduction (Micronization, Nanosuspension) dissolution_rate->particle_size end_rate Result: Dissolution Rate Increased particle_size->end_rate

Caption: A step-by-step decision guide for enhancing solubility.

Q1: My compound is not dissolving sufficiently in my aqueous buffer (e.g., PBS pH 7.4). What should I do?

A: Strategy 1 - Co-solvency. This is the most effective and common first step for moderately polar compounds. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar or poorly water-soluble solutes.[2]

  • Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the solute to partition into the solvent phase. They disrupt the strong hydrogen-bonding network of water, creating "pockets" that can accommodate the nonpolar regions of the solute molecule.

  • Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and DMSO are excellent starting points.

Protocol: Co-solvent Screening

  • Preparation: Prepare a slurry of the compound in your desired aqueous buffer at a concentration slightly higher than your target (e.g., 5 mg/mL).

  • Titration: While stirring vigorously, add your chosen co-solvent dropwise (e.g., 10 µL at a time) to a fixed volume of the slurry (e.g., 1 mL).

  • Observation: Continue adding the co-solvent until the solution becomes clear. Note the final percentage (v/v) of the co-solvent required.

  • Comparison: Repeat for several different co-solvents to identify the most efficient one, which is the one that achieves dissolution at the lowest percentage.

  • Validation: Always prepare the final formulation by first dissolving the compound in the pure co-solvent and then adding the aqueous buffer dropwise to the organic solution while vortexing. This method, known as "organic-to-aqueous," often prevents precipitation.

Table 2: Common Co-solvents for Formulation

Co-solvent Typical Starting % (v/v) Notes
Ethanol 5 - 20% Generally well-tolerated in many systems, but can be volatile.
Propylene Glycol 10 - 40% Less volatile than ethanol; common in parenteral formulations.[4]
PEG 400 10 - 50% A non-volatile polymer with low toxicity; highly effective.

| DMSO | 1 - 10% | Very strong solubilizer, but can have toxic effects in biological assays. Use with caution and at the lowest effective concentration. |

Q2: The compound dissolves in a co-solvent mixture, but it precipitates when I dilute it further into my aqueous medium. How can I fix this?

A: Strategy 2 - Surfactants or Strategy 3 - Complexation. This issue, known as "fall-out," occurs when the co-solvent concentration drops below the level required to maintain solubility.

  • Surfactants (Strategy 2): Surfactants are amphiphilic molecules that form micelles in water. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic shell keeps the entire structure suspended in the aqueous phase.

    • Examples: Polysorbate 80 (Tween® 80) or Polysorbate 20 are common non-ionic surfactants used in pharmaceutical formulations.

    • Protocol: Add a small amount of surfactant (e.g., 0.1% to 1% w/v) to your aqueous medium before adding the drug solution. This allows micelles to form and be ready to encapsulate the compound upon addition.

  • Complexation (Strategy 3): Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The nonpolar part of your compound can become trapped inside the cyclodextrin's cavity, forming an "inclusion complex" that is highly water-soluble.[6]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (Captisol®) are highly effective and have low toxicity.

    • Protocol: Dissolve the cyclodextrin in the aqueous buffer first. Then, slowly add your compound (either as a solid or a concentrated stock in a minimal amount of co-solvent) to the cyclodextrin solution while stirring. Allow it to equilibrate for several hours to ensure maximum complexation.

Q3: My compound is soluble, but the dissolution rate is too slow for my application (e.g., oral formulation). How can I speed it up?

A: Strategy 4 - Particle Size Reduction. The rate of dissolution is directly proportional to the surface area of the solute exposed to the solvent. By reducing the particle size, you dramatically increase the surface area.[7]

  • Causality: According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. This does not change the compound's equilibrium solubility, but it allows it to reach that point much faster.[6]

  • Methods:

    • Micronization: Milling processes (e.g., jet milling) can reduce particle size to the micron range (1-10 µm). This is a well-established technique for improving the dissolution rate of poorly soluble drugs.[7]

    • Nanosuspension: This involves reducing the particle size to the sub-micron (nanometer) range, typically between 200-600 nm.[3] This can be achieved through media milling or high-pressure homogenization and creates a colloidal dispersion of the drug in a liquid phase, significantly enhancing the dissolution rate.[4]

References

  • Jadav, T., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Yalkowsky, S. H., & Zografi, G. (1980). The Co-solvency of Nonelectrolytes. Journal of Pharmaceutical Sciences, 69(8), 911-922. [Link]

  • Thorat, B. N., & Dalvi, S. V. (2012). Particle size reduction for improvement of dissolution of poorly soluble drugs. Current Pharmaceutical Design, 18(18), 2535-2553. [Link]

  • Fujita, T., Iwasa, J., & Hansch, C. (1964). A New Substituent Constant, π, Derived from Partition Coefficients. Journal of the American Chemical Society, 86(23), 5175–5180. [Link]

  • Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2010). Solubility advantage of amorphous pharmaceuticals: I. A thermodynamic analysis. Journal of Pharmaceutical Sciences, 99(3), 1254-1264. [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Poorly soluble compounds in early drug discovery: an update on in silico, in vitro and in vivo prediction models. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 315-329. [Link]

Sources

Optimization

Technical Support Guide: Handling Moisture Sensitivity of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol Intermediates

Executive Summary & Molecule Profile The Challenge: You are working with 2-Methoxy-2-(oxan-4-yl)ethan-1-ol . This molecule presents a dual-threat regarding moisture sensitivity.[1][2][3] Synthetic Fragility: The precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: You are working with 2-Methoxy-2-(oxan-4-yl)ethan-1-ol . This molecule presents a dual-threat regarding moisture sensitivity.[1][2][3]

  • Synthetic Fragility: The precursors likely involve alkoxide intermediates or hydride reductions (e.g., LiAlH₄ reduction of an ester or Williamson ether synthesis using NaH), which are violently water-reactive.

  • Physical Hygroscopicity: The final structure contains a primary alcohol, a methoxy ether, and a tetrahydropyran (THP) ether oxygen. This motif mimics the structure of polyethylene glycol (PEG). It acts as a "water magnet," leading to products that "oil out" rather than crystallize and show persistent water contamination in NMR.

This guide provides a self-validating workflow to handle these intermediates, ensuring chemical purity and physical stability.

Phase I: Synthesis & Reagent Handling (The "Danger Zone")

Objective: Prevent irreversible hydrolysis of reactive intermediates (alkoxides/hydrides).

Critical Protocol: Solvent Drying & Inert Atmosphere

Standard "bottle dry" solvents are insufficient for the formation of the methoxy-ether linkage or the reduction of the oxanyl-ester.

The "Self-Validating" Solvent Test (Benzophenone Ketyl): Do not rely on the label. If you are using THF or Ether:

  • Reflux solvent with Sodium (Na) and Benzophenone.[1][4]

  • Validation: The solvent must turn deep purple/blue.

    • Colorless/Yellow: Wet. Stop immediately.

    • Green: Intermediate moisture. Continue reflux.

    • Blue/Purple:[2] Anhydrous (<10 ppm water).

    • Reasoning: The ketyl radical is quenched instantly by water. This is your visual " go/no-go " gauge [1].

Diagram: Inert Atmosphere Setup (Schlenk Line)

The following diagram illustrates the required setup to maintain the anhydrous integrity of your reaction.

SchlenkSetup cluster_line Schlenk Line Core GasSource Inert Gas (Argon/N2) Manifold Dual-Bank Manifold (Vac/Gas) GasSource->Manifold Input Bubbler Oil Bubbler (Positive Pressure Check) Manifold->Bubbler Venting Trap Cold Trap (Liquid N2) Manifold->Trap Solvent Vapor Flask Reaction Flask (2-Methoxy-2-(oxan-4-yl)...) Manifold->Flask Schlenk Line Connection Pump High Vac Pump Trap->Pump Protection Flask->Manifold Evacuation

Caption: Figure 1. Standard Schlenk line configuration required for handling moisture-sensitive alkoxide or hydride intermediates.

Phase II: Isolation & Purification (The "Oiling Out" Zone)

Objective: Remove water from the final product to induce crystallization or obtain accurate yield.

The Problem: The 2-Methoxy-2-(oxan-4-yl)ethan-1-ol motif is highly polar and hygroscopic. It often forms a gummy oil instead of a solid because water molecules disrupt the crystal lattice via hydrogen bonding.

Troubleshooting: "My Product is an Oil, Not a Solid"

Step 1: Azeotropic Drying (The Chemical Sweep) Do not just use a vacuum oven; water binds too tightly. You must "carry" the water out.

  • Dissolve the crude oil in Toluene or Dichloromethane (DCM) .

  • Rotary evaporate.[5]

  • Repeat 3x.

  • Mechanism: Toluene forms a low-boiling azeotrope with water, effectively "sweeping" moisture out at lower temperatures than water's boiling point [2].

Step 2: The High-Vacuum/P₂O₅ Chamber If the oil persists:

  • Place the flask in a desiccator.

  • Agent: Phosphorus Pentoxide (P₂O₅) (Aggressive) or KOH pellets .

  • Apply high vacuum (<0.1 mmHg) for 12-24 hours.

  • Validation: Check the NMR. If the water peak at ~1.56 ppm (in CDCl₃) disappears or diminishes significantly, the oil may spontaneously crystallize.

Phase III: Quality Control (Karl Fischer Protocol)

Objective: Quantify water content before using this intermediate in the next step.

Why NMR is not enough: NMR is qualitative. For drug development, you need quantitative data. A water content >0.5% w/w can destroy the stoichiometry of subsequent reactions (e.g., coupling reactions).

Protocol: Volumetric Karl Fischer (KF) Titration

Based on USP <921> Method Ia [3].[6]

ParameterSetting/Requirement
Solvent System Anhydrous Methanol (or Methanol/Formamide 2:1 if solubility is poor)
Titrant Hydranal-Composite 5 (or equivalent iodine reagent)
Sample Size 50–100 mg (weighed exactly)
Injection Via septum using a dry syringe (back-weigh syringe to confirm mass)
Drift Correction Must be <20 µg H₂O/min before injection
Endpoint Bivoltametric indication (excess Iodine detection)

Pass Criteria:

  • Synthesis Grade: < 0.5% Water (w/w)

  • Analytical Standard Grade: < 0.1% Water (w/w)

Troubleshooting Logic (Decision Tree)

Use this flow to diagnose yield or purity issues related to moisture.

Troubleshooting Start Issue: Low Yield or Gummy Product CheckNMR Check 1H NMR (CDCl3) Start->CheckNMR WaterPeak Is there a broad singlet at ~1.6 ppm? CheckNMR->WaterPeak YesWater YES: Moisture Contamination WaterPeak->YesWater Yes NoWater NO: Chemical Impurity WaterPeak->NoWater No Action1 Perform Azeotropic Distillation (Toluene 3x) YesWater->Action1 Action2 Check Precursor Purity (Did the THP ring open?) NoWater->Action2 ReCheck Re-Check NMR / KF Action1->ReCheck

Caption: Figure 2. Diagnostic workflow for identifying moisture vs. chemical degradation issues.

Frequently Asked Questions (FAQ)

Q: Can I use molecular sieves to dry the final product solution? A: Yes, but with a caveat. Use 3Å molecular sieves .

  • Warning: Do not use slightly acidic sieves if your compound has acid-labile protecting groups (though the oxan-4-yl ether is relatively stable, the methoxy-acetal linkage can be sensitive).

  • Protocol: Activate sieves at 300°C under vacuum overnight before use. "Right out of the bottle" sieves are often saturated [4].

Q: The 1H NMR shows a messy multiplet near the alcohol signal. Is this water? A: Likely yes. Water exchanges protons with the -OH group.

  • Diagnostic Test: Add a drop of D₂O to the NMR tube. If the peak grows and shifts, it is exchangeable (OH/Water).

  • Better Method: Run the NMR in DMSO-d6 . In dry DMSO, the -OH proton will split into a triplet (coupling with the adjacent CH₂). If it appears as a broad singlet in DMSO, your sample is wet.

Q: I need to store this intermediate for 3 months. How? A:

  • Dry to <0.1% water (confirm via KF).

  • Flush a vial with Argon.

  • Seal with Parafilm or a teflon-lined cap.

  • Store at -20°C.

    • Why: Low temperature reduces the rate of hydrolysis if trace moisture enters.

References

  • Solvent Drying Indicators: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Azeotropic Drying: Wulf, O. R., & Jones, E. J. (1950). Azeotropic Distillation. Industrial & Engineering Chemistry. Link

  • Karl Fischer Protocol: U.S. Pharmacopeia (USP).[6] General Chapter <921> Water Determination.[6] Link

  • Molecular Sieves Activation: Burfield, D. R., et al. (1978). Desiccant Efficiency in Solvent Drying.[3][4] Journal of Applied Chemistry and Biotechnology. Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) characterization of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

An In-Depth Guide to the LC-MS Characterization of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol Authored by: A Senior Application Scientist This guide presents a comprehensive strategy for the analytical characterization of 2-Metho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Characterization of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

Authored by: A Senior Application Scientist

This guide presents a comprehensive strategy for the analytical characterization of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the nuanced challenges this molecule presents, compare viable analytical approaches, and provide detailed, field-tested protocols for its robust identification and structural elucidation. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for their analytical workflows.

The Analytical Challenge: Understanding the Analyte

2-Methoxy-2-(oxan-4-yl)ethan-1-ol is a small molecule featuring a combination of polar functional groups: a primary alcohol, a methoxy group, and a cyclic ether (oxane ring). This structure dictates its physicochemical properties, primarily its high polarity and hydrophilicity. While advantageous for solubility in aqueous systems, these characteristics pose a significant challenge for conventional analytical techniques.

Specifically, in reversed-phase liquid chromatography (RP-LC), which separates compounds based on hydrophobicity, such polar molecules have a low affinity for non-polar stationary phases (e.g., C18)[1][2]. This results in poor retention, with the analyte often eluting at or near the void volume, co-eluting with other unretained species and suffering from matrix effects, which can suppress ionization in the mass spectrometer[3][4]. Therefore, a successful analytical strategy must prioritize achieving adequate chromatographic retention to ensure accurate and sensitive detection.

Comparative Analytical Strategies: Why LC-MS?

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are unparalleled for absolute structural elucidation, LC-MS offers a superior combination of sensitivity, selectivity, and throughput for routine identification and quantification in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is generally unsuitable for this analyte due to its low volatility and thermal lability, which would necessitate derivatization—a cumbersome extra step that can introduce errors and variability[1].

LC-MS, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), allows for the direct analysis of polar, non-volatile compounds in their native state[5][6]. The liquid chromatography front-end provides crucial separation from matrix components, while the mass spectrometer offers highly sensitive detection and invaluable structural information through fragmentation analysis.

The Chromatographic Approach: A Tale of Two Methods

To overcome the retention challenge, a standard C18 column is often inadequate[1]. We will compare two robust and superior strategies: Reversed-Phase LC using a polar-embedded stationary phase and Hydrophilic Interaction Liquid Chromatography (HILIC).

Strategy A: Reversed-Phase LC with a Polar-Embedded Column

The Rationale: Unlike traditional C18 phases, polar-embedded columns incorporate a polar group (e.g., an amide or carbamate) within the alkyl chain. This modification alters the surface chemistry, making the stationary phase more compatible with highly aqueous mobile phases and enhancing its interaction with polar analytes[4]. This allows for better retention of compounds like 2-Methoxy-2-(oxan-4-yl)ethan-1-ol without the need for ion-pairing reagents, which are often incompatible with mass spectrometry[1].

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Rationale: HILIC is an alternative chromatographic mode that uses a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous solvent[1]. In HILIC, the analyte partitions into a water-enriched layer adsorbed onto the surface of the stationary phase. As water is the strong eluting solvent, this technique is exceptionally well-suited for retaining and separating very polar compounds that are unretained in reversed-phase mode[1].

Experimental Workflow Overview

The overall analytical process, from sample preparation to data analysis, follows a logical sequence designed to ensure data integrity and confident identification.

LCMS_Workflow cluster_Prep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Prep Dissolve Standard in Mobile Phase A Inject Inject Sample Prep->Inject Column Chromatographic Separation (RP Polar-Embedded or HILIC) Inject->Column Gradient Elution ESI Electrospray Ionization (Positive Mode) Column->ESI MS1 Full Scan MS (Detect [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (MS/MS) (Detect Fragment Ions) CID->MS2 Analysis Confirm Retention Time & Fragmentation Pattern MS2->Analysis

Caption: General experimental workflow for the LC-MS characterization of the target analyte.

Protocol 1: LC Method Development

This protocol details the steps for setting up and running both the Reversed-Phase and HILIC methods.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol in methanol.

    • Prepare a working standard of 1 µg/mL by diluting the stock solution in the initial mobile phase conditions for the respective method (95% A for Reversed-Phase, 95% B for HILIC).

  • Reversed-Phase (Polar-Embedded) Method:

    • Column: Use a polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 min: 5% B

      • 8.0 min: 50% B

      • 8.1 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • HILIC Method:

    • Column: Use a HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water.

    • Gradient:

      • 0.0 min: 0% B

      • 8.0 min: 60% B

      • 8.1 min: 100% B

      • 10.0 min: 100% B

      • 10.1 min: 0% B

      • 12.0 min: 0% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 2 µL.

ParameterStrategy A: Reversed-Phase (Polar-Embedded)Strategy B: HILIC
Stationary Phase Polar-Embedded C18Amide / Silica
Primary Interaction HydrophobicHydrophilic Partitioning
Strong Eluting Solvent Acetonitrile (Organic)Water (Aqueous)
Typical Use Case Moderately polar to non-polar compoundsHighly polar, hydrophilic compounds

Mass Spectrometry: Ionization and Detection

The Rationale: Electrospray Ionization (ESI) is the premier choice for ionizing polar molecules from a liquid stream.[5] It is a soft ionization technique that imparts charge to the analyte with minimal energy transfer, thus preserving the intact molecule for detection.[7] For 2-Methoxy-2-(oxan-4-yl)ethan-1-ol, the ether and alcohol oxygens are readily protonated. Therefore, ESI in positive ion mode is selected to generate the protonated molecule, [M+H]⁺, as the primary precursor ion for MS analysis.[8]

Protocol 2: MS Method Development and Analysis
  • MS System: Couple the LC system to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Parameter Optimization: Infuse the 1 µg/mL working standard directly into the mass spectrometer to optimize source parameters.

    • Capillary Voltage: ~2.5 - 3.5 kV

    • Source Temperature: ~120 - 150 °C

    • Desolvation Temperature: ~350 - 450 °C

    • Nebulizer Gas (N₂): Optimize for a stable spray.

    • Drying Gas (N₂): Optimize for efficient desolvation.

  • Full Scan (MS1) Acquisition:

    • Acquire data over a mass range of m/z 50-300 to detect the [M+H]⁺ ion of the analyte. The theoretical exact mass of the neutral molecule (C₈H₁₆O₃) is 160.110 g/mol , so the protonated ion [M+H]⁺ is expected at m/z 161.117 .

  • Tandem MS (MS/MS) Acquisition:

    • Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion at m/z 161.117.

    • Use Collision-Induced Dissociation (CID) with argon or nitrogen as the collision gas.

    • Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. This allows for the observation of both low-energy and high-energy fragments, providing rich structural information.[9]

ParameterOptimized SettingRationale
Ionization Mode ESI PositiveEfficiently protonates ether and alcohol functional groups.[8]
Scan Mode Full Scan (MS1) & Tandem MS (MS/MS)MS1 detects the precursor ion; MS/MS provides structural fragments.
Precursor Ion (m/z) 161.117Corresponds to [C₈H₁₆O₃ + H]⁺.
Collision Gas Argon or NitrogenInert gas for inducing fragmentation via CID.
Collision Energy Ramped (e.g., 10-40 eV)Ensures a wide range of fragments are produced for confident identification.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

The fragmentation pattern observed in the MS/MS spectrum serves as a molecular fingerprint. Based on established fragmentation rules for ethers and alcohols, we can predict the likely fragmentation pathways for the [M+H]⁺ ion of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol.[10][11]

Key Predicted Fragmentations:

  • Loss of Water (-18.01 Da): A common fragmentation for protonated alcohols, leading to a fragment at m/z 143.106 .

  • Loss of Methanol (-32.03 Da): Cleavage of the methoxy group is a highly probable pathway, resulting in a stable carbocation at m/z 129.085 .

  • Cleavage of the C-C bond adjacent to the Oxane Ring: This can lead to two characteristic ions:

    • Loss of the methoxyethanol moiety, resulting in the protonated oxane ion at m/z 87.075 .

    • Formation of the protonated methoxyethanol fragment at m/z 75.044 .

  • Ring Opening of the Oxane Moiety: Following the initial loss of methanol, the oxane ring can open and undergo further fragmentation, leading to a series of smaller ions. The fragmentation of cyclic ethers often involves an initial alpha-cleavage followed by subsequent bond scissions.[10][12]

Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_frags M_H [M+H]⁺ m/z 161.117 F143 [M+H - H₂O]⁺ m/z 143.106 M_H->F143 - H₂O F129 [M+H - CH₃OH]⁺ m/z 129.085 M_H->F129 - CH₃OH F87 [C₅H₁₁O]⁺ m/z 87.075 M_H->F87 C-C Cleavage F75 [C₃H₇O₂]⁺ m/z 75.044 M_H->F75 C-C Cleavage F129->F87 Ring Opening & Rearrangement

Caption: Proposed MS/MS fragmentation pathway for [2-Methoxy-2-(oxan-4-yl)ethan-1-ol+H]⁺.

Predicted Fragmentm/z (Exact Mass)Proposed Neutral LossProposed Structure of Fragment
Precursor Ion 161.117 - [C₈H₁₆O₃ + H]⁺
Fragment 1143.106H₂O[C₈H₁₅O₂]⁺
Fragment 2129.085CH₃OH[C₇H₁₃O₂]⁺
Fragment 387.075C₃H₈O₂Protonated Oxane
Fragment 475.044C₅H₁₀OProtonated Methoxyethanol

Conclusion and Recommendations

The robust characterization of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol is reliably achieved through LC-MS. Due to the compound's high polarity, standard reversed-phase chromatography is insufficient. We strongly recommend one of two advanced chromatographic strategies:

  • For routine analysis in moderately complex samples: Reversed-phase chromatography on a polar-embedded column provides a good balance of retention and robustness.

  • For maximum retention and analysis in highly aqueous samples: HILIC is the superior technique, offering excellent separation for this and other highly polar analytes.

Confident identification is achieved by combining the retention time data from a validated LC method with mass spectrometry data. High-resolution mass measurement of the precursor ion ([M+H]⁺ at m/z 161.117) confirms the elemental composition, while the unique fragmentation pattern generated by MS/MS provides definitive structural confirmation. This integrated approach ensures the highest level of scientific integrity for both qualitative and quantitative studies.

References

  • El-Mekki, A., et al. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 23(10), 1775–1785. Retrieved from [Link]

  • Waters Corporation. (2010). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Atmospheres. Retrieved from [Link]

  • LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-methoxy- (CAS 109-86-4). Retrieved from [Link]

  • Broeck, S. V., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 311-339. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Journal of Proteomics and Genomics. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol: A HILIC vs. Reversed-Phase Approach

As a Senior Application Scientist, the development of a robust and reliable analytical method for purity determination is paramount, especially for novel pharmaceutical intermediates like 2-Methoxy-2-(oxan-4-yl)ethan-1-o...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the development of a robust and reliable analytical method for purity determination is paramount, especially for novel pharmaceutical intermediates like 2-Methoxy-2-(oxan-4-yl)ethan-1-ol. The unique chemical properties of this molecule present a distinct set of challenges for traditional chromatographic techniques. This guide provides an in-depth, comparative analysis of two High-Performance Liquid Chromatography (HPLC) strategies—Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—offering field-proven insights into selecting and optimizing a method that ensures accuracy, specificity, and regulatory compliance.

The Analytical Challenge: Characterizing 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

The structure of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol, containing an oxane ring, a primary alcohol, and a methoxy ether group, renders it a highly polar, hydrophilic molecule. This high polarity is the primary obstacle in developing a retention-based separation method. Furthermore, the molecule lacks a significant UV chromophore, making sensitive detection a secondary, but crucial, challenge.

Any analytical method for purity must not only quantify the main compound but also effectively separate it from potential process-related impurities and degradation products. This necessitates a "stability-indicating" method, a core requirement of regulatory bodies as outlined in the ICH Q1A(R2) guidelines.[1]

Method Development Strategy: A Tale of Two Chromatographic Modes

Our strategy involves a logical progression, starting with the most common HPLC technique and moving to a more specialized approach tailored to the analyte's properties. This comparative approach highlights the causality behind our experimental choices and validates the final method's superiority.

MethodDevelopmentWorkflow cluster_start Phase 1: Assessment cluster_method1 Phase 2: Initial Approach cluster_method2 Phase 3: Optimized Approach cluster_validation Phase 4: Validation A Analyte Characterization (High Polarity, No Chromophore) B Attempt Standard RP-HPLC (C18 Column) A->B Default Starting Point C Observe Poor Retention (Analyte in Void Volume) B->C Experimental Result D Hypothesize HILIC Suitability C->D Problem Identified E Develop HILIC Method (Polar Column & Mobile Phase) D->E Strategic Pivot F Achieve Optimal Retention & Separation E->F Experimental Result G Forced Degradation Study (ICH Q1A) F->G Confirm Specificity H Full Method Validation (ICH Q2(R1)) G->H Finalize Method

Caption: Workflow for HPLC method development and validation.

Comparative Analysis: RP-HPLC vs. HILIC

The fundamental difference between these two techniques lies in their stationary and mobile phases, leading to distinct retention mechanisms.[2]

RetentionMechanisms cluster_RP Reversed-Phase Chromatography (RPC) cluster_HILIC Hydrophilic Interaction Chromatography (HILIC) rp_column Non-Polar Stationary Phase (C18) Analytes rp_retention Retention via Hydrophobic Interactions rp_column->rp_retention rp_mp Polar Mobile Phase (High % Water) rp_mp->rp_column:port rp_elution Polar Analyte (Weak Retention) rp_retention->rp_elution hilic_column Polar Stationary Phase (Silica/Diol) Immobilized Water Layer Analytes hilic_retention Retention via Partitioning into Water Layer hilic_column:water->hilic_retention hilic_mp Non-Polar Mobile Phase (High % Acetonitrile) hilic_mp->hilic_column:port hilic_elution Polar Analyte (Strong Retention) hilic_retention->hilic_elution

Caption: Contrasting retention mechanisms in RPC and HILIC.

Rationale: RPC is the workhorse of HPLC, used in over 60% of applications due to its robustness and reproducibility.[3][4] The initial hypothesis is to attempt separation on a standard C18 column.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 205 nm

  • Injection Volume: 10 µL

  • Sample: 0.5 mg/mL of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol in 50:50 Water:Acetonitrile

Results & Discussion: As predicted, this approach is fundamentally flawed for this analyte. The high polarity of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol results in minimal interaction with the non-polar C18 stationary phase.[5] Consequently, the analyte elutes at or very near the solvent front (void volume), providing no meaningful retention or separation from other polar impurities.

ParameterResultInterpretation
Retention Factor (k') < 0.5Unacceptable. Indicates no retention.
Peak Asymmetry N/APeak is distorted by the solvent front.
Resolution N/ANo separation from the void or polar impurities.
Conclusion Method is not fit for purpose.

Rationale: HILIC is specifically designed for the separation of polar and hydrophilic compounds that are poorly retained in RPC.[6][7] The mechanism involves partitioning the polar analyte between a high-organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[8] This provides an orthogonal separation mechanism perfectly suited to our analyte.

Experimental Protocol:

  • Column: HILIC Silica, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detector: UV at 205 nm (or ELSD/CAD for enhanced sensitivity)

  • Injection Volume: 10 µL

  • Sample: 0.5 mg/mL of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol in 90:10 Acetonitrile:Water

Results & Discussion: The HILIC method provides excellent retention and peak shape. The analyte is well-retained, eluting in a region of the chromatogram that allows for clear separation from both less polar and more polar impurities. The use of a volatile buffer like ammonium formate makes this method fully compatible with mass spectrometry (MS) for impurity identification.[8]

ParameterResultInterpretation
Retention Factor (k') 4.2Excellent. Within the ideal range of 2-10.
Peak Asymmetry 1.1Symmetrical peak, ideal for quantification.
Resolution > 2.0 from nearest impurityBaseline separation achieved.
Conclusion Method is highly promising and suitable for validation.
Ensuring Trustworthiness: Forced Degradation & Method Validation

To prove the HILIC method is "stability-indicating," a forced degradation study was performed according to ICH Q1A guidelines.[1][9] This study deliberately stresses the drug substance to generate potential degradation products.[10]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24h

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4h

  • Oxidation: 3% H₂O₂ at room temperature for 24h

  • Thermal: 105°C for 48h

  • Photolytic: ICH-compliant light exposure (1.2 million lux hours and 200 watt hours/m²)

Results Summary: The optimized HILIC method successfully separated the intact 2-Methoxy-2-(oxan-4-yl)ethan-1-ol peak from all degradants formed under stress conditions, with resolutions >2.0 for all degradation peaks. This confirms the method's specificity and its suitability for stability studies.

Following the successful forced degradation study, the method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11]

Validation ParameterSpecificationResult
Specificity No interference at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9998
Range 0.05% to 150% of nominal concentrationPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%) Repeatability ≤ 2.0%; Intermediate ≤ 2.0%0.8%; 1.2%
Robustness No significant impact from minor changes.Pass
Conclusion and Recommendation

While Reversed-Phase Chromatography is a default starting point for many HPLC method development projects, it is fundamentally unsuitable for the purity determination of the highly polar compound 2-Methoxy-2-(oxan-4-yl)ethan-1-ol. The experimental data clearly demonstrates that a Hydrophilic Interaction Liquid Chromatography (HILIC) method provides the necessary retention, resolution, and peak shape for accurate and reliable quantification.

The developed HILIC method has been proven to be stability-indicating through forced degradation studies and has met all validation criteria as per ICH Q2(R1) guidelines.[11] It is therefore the recommended approach for quality control, purity testing, and stability analysis of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol in a regulated drug development environment. This guide underscores the importance of selecting a chromatographic mode based on the physicochemical properties of the analyte rather than relying solely on conventional methods.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Journal of Separation Science URL: [Link]

  • Title: Hydrophilic Interaction (HILIC) Columns Source: Biocompare URL: [Link]

  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: LCGC International URL: [Link]

  • Title: Hydrophilic interaction chromatography Source: Wikipedia URL: [Link]

  • Title: Mixed-Mode HPLC Separations: What, Why, and How Source: LCGC International URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]

  • Title: Forced Degradation Studies Source: SciSpace URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects Source: YouTube URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: Mixed-Mode Chromatography—A Review Source: LCGC International URL: [Link]

  • Title: Evolution of Mixed-Mode Chromatography Source: Technology Networks URL: [Link]

  • Title: Mixed-Mode Chromatography and Stationary Phases Source: SIELC Technologies URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: Normal-phase vs. Reversed-phase Chromatography Source: Phenomenex URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

Sources

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